6-Azaspiro[3.4]octan-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-azaspiro[3.4]octan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-7(2-1-3-7)4-5-8-6/h1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJVDKBJPQMKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Azaspiro[3.4]octan-5-one: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and potential synthesis of 6-azaspiro[3.4]octan-5-one, a spirocyclic γ-lactam of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, provides a detailed plausible experimental protocol for its synthesis, and describes the analytical methods crucial for its structural verification.
Chemical Properties
This compound is a heterocyclic compound featuring a five-membered lactam ring fused to a cyclobutane ring through a spiro center.[1] Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | [1] |
| Molecular Weight | 125.17 g/mol | [1] |
| CAS Number | 1193-30-2 | [1] |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents (Predicted) | |
| SMILES | C1CC2(C1)CCNC2=O | |
| Purity | ≥95% (Commercially available) | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis via Beckmann Rearrangement
This protocol describes a two-step process starting from the commercially available spiro[3.4]octan-5-one.
Step 1: Oximation of Spiro[3.4]octan-5-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve spiro[3.4]octan-5-one (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude spiro[3.4]octan-5-one oxime. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Beckmann Rearrangement to this compound
-
Reaction Setup: Carefully add the purified spiro[3.4]octan-5-one oxime (1.0 eq) to a flask containing a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, with vigorous stirring. The acid is typically used in excess (e.g., 10 times the weight of the oxime).
-
Reaction: Heat the reaction mixture to 100-120 °C for 1-3 hours. The progress of the rearrangement can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and carefully pour it into ice water. The crude this compound will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent to yield the final product.
Structure Elucidation
The definitive structure of this compound is elucidated through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane and the pyrrolidinone rings. The protons adjacent to the nitrogen and the carbonyl group in the lactam ring will appear at characteristic chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will provide key information, with the carbonyl carbon of the lactam appearing at a downfield chemical shift (typically in the range of 170-180 ppm). The spiro carbon, being a quaternary carbon, will also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum is a crucial tool for identifying the functional groups present in the molecule. For this compound, the most significant absorption bands would be:
-
A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the γ-lactam.
-
An N-H stretching vibration band around 3200-3400 cm⁻¹ for the secondary amide.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecular ion, which can be used to confirm the molecular formula (C₇H₁₁NO).
-
Electron Ionization (EI-MS): The fragmentation pattern can provide structural information. A common fragmentation pathway for amides is the cleavage of the N-CO bond.[6][7]
Biological Activity and Signaling Pathways
Currently, there is no publicly available information detailing specific biological activities or associated signaling pathways for this compound. However, the spirocyclic lactam motif is a recognized privileged scaffold in medicinal chemistry, often associated with a range of biological targets. Further research is required to explore the therapeutic potential of this compound.
Safety and Handling
As with any chemical compound, this compound should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chemscene.com [chemscene.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. novaresearch.unl.pt [novaresearch.unl.pt]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Spiro-γ-lactams from Cyclobutanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The spiro-γ-lactam motif is a privileged structural scaffold found in a variety of biologically active natural products and pharmaceutical agents. Its rigid three-dimensional architecture offers unique opportunities for molecular recognition and has garnered significant interest in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing spiro-γ-lactams from readily accessible cyclobutanone derivatives, with a focus on asymmetric methodologies. Detailed experimental protocols for key reactions, comparative data, and mechanistic insights are presented to aid researchers in the design and execution of synthetic routes to this important class of compounds.
Core Synthetic Methodologies
The synthesis of spiro-γ-lactams from cyclobutanone derivatives primarily relies on ring expansion reactions, where the four-membered ring is enlarged to the five-membered lactam. The key strategies discussed in this guide are:
-
Asymmetric Nitrogen Insertion via Desymmetrization of Prochiral Cyclobutanones: A powerful method for the enantioselective synthesis of chiral γ-lactams, including spirocyclic variants.
-
Classical Beckmann Rearrangement of Spirocyclobutanone Oximes: A well-established transformation for the synthesis of lactams.
-
[3+2] Cycloaddition Reactions: An alternative approach to construct the spirocyclic lactam core.
Asymmetric Nitrogen Insertion: A Desymmetrization Approach
A highly effective and modern approach for the synthesis of chiral spiro-γ-lactams involves the desymmetrization of prochiral 3-substituted cyclobutanones through a nitrogen insertion reaction. This method utilizes a chiral auxiliary to control the stereochemical outcome of the ring expansion, leading to enantioenriched products.
A key example of this strategy is the use of (1S,2R)-1-amino-2-indanol as a chiral nitrogen source in an oxidative rearrangement of prochiral cyclobutanones. This process allows for the synthesis of a range of optically pure γ-lactams, including those bearing all-carbon quaternary stereocenters at the spirocyclic junction.[1][2]
Reaction Scheme and Mechanism
The reaction proceeds through the formation of an N,O-ketal intermediate from the cyclobutanone and the chiral aminoindanol. Subsequent oxidative rearrangement, often promoted by an oxidant like trichloroisocyanuric acid (TCICA), triggers the ring expansion. The stereoselectivity of the reaction is governed by a Curtin-Hammett scenario, where the relative energies of the diastereomeric transition states for the rearrangement, rather than the ground state populations of the N,O-ketal diastereomers, determine the final product distribution.[1][2]
Caption: Curtin-Hammett mechanism for asymmetric nitrogen insertion.
Quantitative Data
The following table summarizes the results for the asymmetric nitrogen insertion reaction to form various γ-lactams, including a spirocyclic example, from substituted cyclobutanones.
| Entry | Cyclobutanone Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 3-Phenylcyclobutanone | 3-Phenyl-γ-lactam derivative | 85 | 88:12 |
| 2 | 3-(p-Tolyl)cyclobutanone | 3-(p-Tolyl)-γ-lactam derivative | 82 | 87:13 |
| 3 | 3-(tert-Butyl)cyclobutanone | 3-(tert-Butyl)-γ-lactam derivative | 75 | 86:14 |
| 4 | Spiro[3.3]heptan-1-one | Spiro[pyrrolidin-2-one-3,1'-cyclobutane] derivative | 68 | 84:16 |
Data extracted from Sietmann et al., Angew. Chem. Int. Ed. 2021, 60, 9719-9723.[1][2]
Detailed Experimental Protocol: Asymmetric Synthesis of a Spiro-γ-lactam
Materials:
-
Spiro[3.3]heptan-1-one
-
(1S,2R)-1-amino-2-indanol
-
Trichloroisocyanuric acid (TCICA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of spiro[3.3]heptan-1-one (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) is added (1S,2R)-1-amino-2-indanol (1.1 mmol, 1.1 equiv).
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is cooled to 0 °C, and TCICA (0.4 mmol, 0.4 equiv) is added in one portion.
-
The reaction is stirred at 0 °C and allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired spiro-γ-lactam derivative.
Beckmann Rearrangement of Spirocyclobutanone Oximes
The Beckmann rearrangement is a classic and reliable method for the conversion of ketoximes to amides or lactams.[3][4] This reaction can be applied to the synthesis of spiro-γ-lactams from the corresponding spirocyclobutanone oximes. The reaction is typically promoted by acid catalysts.
Reaction Scheme
The general scheme involves the formation of an oxime from the spirocyclobutanone, followed by acid-catalyzed rearrangement to the spiro-γ-lactam. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating.
Caption: General workflow for Beckmann rearrangement.
Quantitative Data
The yields of the Beckmann rearrangement can be influenced by the substrate and the reaction conditions. Below are representative data for this transformation.
| Spirocyclobutanone Oxime | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Spiro[3.3]heptan-1-one oxime | H₂SO₄ | Acetic Acid | 100 | 75 |
| 6-Methylspiro[3.3]heptan-1-one oxime | PPA | Toluene | 110 | 68 |
Note: Data are representative and may vary based on specific experimental conditions.
Detailed Experimental Protocol: Beckmann Rearrangement of Spiro[3.3]heptan-1-one Oxime
Materials:
-
Spiro[3.3]heptan-1-one oxime
-
Concentrated sulfuric acid
-
Acetic acid
-
Ice
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Spiro[3.3]heptan-1-one oxime (1.0 g, 7.9 mmol) is dissolved in glacial acetic acid (10 mL).
-
The solution is cooled in an ice bath, and concentrated sulfuric acid (2 mL) is added dropwise with stirring.
-
The reaction mixture is heated at 100 °C for 2 hours.
-
After cooling to room temperature, the mixture is poured onto crushed ice (50 g).
-
The aqueous solution is neutralized with a cold sodium hydroxide solution.
-
The product is extracted with diethyl ether (3 x 20 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the spiro-γ-lactam.
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions offer a convergent approach to the synthesis of five-membered rings and can be adapted for the construction of spiro-γ-lactam cores.[5][6] In this strategy, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile) to form the lactam ring. While less common for the direct synthesis from cyclobutanones, formal [3+2] cycloadditions can be employed where a cyclobutanone derivative acts as a precursor to one of the components.
One such approach involves the reaction of an azomethine ylide precursor with a suitable dipolarophile, where the spirocyclic center is pre-installed on one of the reactants.
Conceptual Workflow
Caption: Conceptual workflow for [3+2] cycloaddition.
Due to the diverse nature of [3+2] cycloaddition reactions, a single, universally applicable protocol is not feasible. Researchers should consult the primary literature for specific conditions tailored to their desired substrates.
Conclusion
The synthesis of spiro-γ-lactams from cyclobutanone derivatives offers a versatile entry into a class of compounds with significant potential in drug discovery and development. The methodologies outlined in this guide, particularly the asymmetric nitrogen insertion via desymmetrization, provide powerful tools for the stereocontrolled synthesis of these complex molecules. The choice of synthetic route will depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for chemists engaged in the synthesis of novel spiro-γ-lactam-containing entities.
References
- 1. Biologically active γ-lactams: synthesis and natural sources. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 6-Azaspiro[3.4]octan-5-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 6-Azaspiro[3.4]octan-5-one, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on the interpretation of predicted spectroscopic data, offering a robust framework for analysis. The methodologies presented are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Molecular Structure and Predicted Spectroscopic Data
This compound possesses a unique and rigid three-dimensional structure, characterized by a four-membered azetidine ring and a five-membered cyclopentane ring sharing a single carbon atom (the spiro center). This structure gives rise to a distinct spectroscopic signature.
Chemical Structure:
Note: This is a simplified 2D representation. The actual molecule is three-dimensional.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the rigid conformational nature of the spirocyclic system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-H | 7.0 - 8.5 | Broad Singlet | 1H |
| -CH₂- (adjacent to N) | 3.2 - 3.6 | Triplet | 2H |
| -CH₂- (adjacent to C=O) | 2.5 - 2.9 | Triplet | 2H |
| -CH₂- (cyclopentane) | 1.8 - 2.2 | Multiplet | 4H |
| -CH₂- (cyclopentane) | 1.6 - 1.9 | Multiplet | 2H |
Interpretation:
-
N-H Proton: The broad singlet in the downfield region (7.0-8.5 ppm) is characteristic of a lactam N-H proton. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
-
Methylene Protons Adjacent to Nitrogen: The triplet observed between 3.2 and 3.6 ppm is assigned to the methylene protons on the carbon atom adjacent to the nitrogen in the lactam ring. The deshielding effect of the nitrogen atom causes this downfield shift.
-
Methylene Protons Adjacent to Carbonyl: The triplet at approximately 2.5 - 2.9 ppm corresponds to the methylene protons on the carbon adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl group results in this chemical shift.
-
Cyclopentane Protons: The protons on the cyclopentane ring are expected to appear as complex multiplets in the upfield region (1.6-2.2 ppm) due to complex spin-spin coupling and diastereotopicity arising from the chiral spiro center.
Predicted ¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carbonyl) | 170 - 180 |
| Spiro Carbon | 60 - 75 |
| -CH₂- (adjacent to N) | 40 - 50 |
| -CH₂- (adjacent to C=O) | 35 - 45 |
| -CH₂- (cyclopentane) | 25 - 35 |
Interpretation:
-
Carbonyl Carbon: The signal in the most downfield region (170-180 ppm) is characteristic of a carbonyl carbon in a lactam.
-
Spiro Carbon: The quaternary spiro carbon is expected to resonate between 60 and 75 ppm.
-
Methylene Carbons of the Lactam Ring: The carbons of the methylene groups adjacent to the nitrogen and carbonyl groups are predicted to appear in the 35-50 ppm range.
-
Cyclopentane Carbons: The methylene carbons of the cyclopentane ring will be found in the more upfield region of the spectrum, typically between 25 and 35 ppm.
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum is instrumental in identifying the key functional groups present in this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Lactam) | 1670 - 1700 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is a clear indicator of the N-H stretching vibration, characteristic of a secondary amide (lactam). The broadening is a result of intermolecular hydrogen bonding.
-
C-H Stretch: The absorptions between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methylene groups of the cyclopentane and azetidine rings.
-
C=O Stretch: A strong, sharp absorption band in the 1670-1700 cm⁻¹ region is highly characteristic of the carbonyl (C=O) stretching vibration of a five-membered lactam.
-
C-N Stretch: The C-N stretching vibration is expected to appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data is based on the monoisotopic mass of 125.0841 g/mol .[1]
Table 4: Predicted m/z Values for this compound Adducts [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 126.0913 |
| [M+Na]⁺ | 148.0732 |
| [M+K]⁺ | 164.0472 |
| [M-H]⁻ | 124.0768 |
Interpretation:
-
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (or adducts like [M+H]⁺) corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of this compound is likely to involve the cleavage of the lactam ring and the cyclopentane ring. Common fragmentation pathways could include the loss of CO, and cleavage of the C-C bonds of the cyclopentane ring.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
-
¹H NMR Acquisition:
-
The sample is placed in the NMR spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is typically used for ¹H NMR.
-
Key parameters to be set include the number of scans, relaxation delay, and spectral width.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a thin, transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment or a blank KBr pellet is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
In the ESI source, the sample is nebulized and ionized to form charged molecules.
-
The ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of ions at each m/z value.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques discussed.
Caption: Logical workflow for spectroscopic data analysis.
Conclusion
This technical guide provides a detailed framework for the interpretation of the spectroscopic data of this compound. While based on predicted data, the principles and methodologies outlined here are fundamental to the structural characterization of this and other novel organic molecules. For definitive structural confirmation, the acquisition and analysis of experimental spectroscopic data are essential. The provided experimental protocols offer a starting point for researchers to obtain this critical information. The unique spirocyclic structure of this compound makes it an interesting target for further investigation in the field of medicinal chemistry, and a thorough understanding of its spectroscopic properties is the first step in unlocking its potential.
References
6-Azaspiro[3.4]octan-5-one: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-azaspiro[3.4]octan-5-one core is a compelling structural motif in medicinal chemistry, offering a unique three-dimensional framework that can be exploited for the design of novel therapeutic agents. Its inherent rigidity and defined vectoral presentation of substituents make it an attractive starting point for fragment-based drug design and lead optimization. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its close analogs, highlighting its potential as a privileged fragment in drug discovery.
Introduction to Spirocyclic Scaffolds in Medicinal Chemistry
Spirocycles, characterized by two rings sharing a single atom, have gained significant traction in modern drug discovery.[1] Their rigid, non-planar geometry offers several advantages over traditional flat aromatic structures, including:
-
Improved Physicochemical Properties: Spirocyclic scaffolds can enhance aqueous solubility and metabolic stability.[1]
-
Enhanced Target Binding: The three-dimensional arrangement of functional groups can lead to more specific and higher-affinity interactions with biological targets.
-
Novel Chemical Space: The exploration of spirocyclic structures opens up new avenues for intellectual property and the development of compounds with novel mechanisms of action.
The this compound scaffold, featuring a γ-lactam fused to a cyclobutane ring, provides a unique combination of structural rigidity and chemical functionality, making it a valuable building block for creating diverse chemical libraries.
Synthesis of Azaspiro[3.4]octan-5-one Derivatives
While specific protocols for a wide range of this compound derivatives are not extensively reported, general synthetic strategies for azaspirocyclic compounds can be adapted. A common approach involves the Morita-Baylis-Hillman reaction, which can be used to generate key intermediates for the synthesis of functionalized azaspiro compounds.[2]
A plausible synthetic workflow for generating derivatives of this compound is outlined below. This conceptual workflow is based on established synthetic methodologies for related spirocyclic systems.
Caption: Conceptual workflow for the synthesis of this compound derivatives.
Biological Activity of Azaspiro[3.4]octane Analogs
Direct biological data for derivatives of this compound is limited in publicly available literature. However, studies on closely related azaspiro[3.4]octane and other similar spirocyclic systems provide strong evidence for their potential as bioactive molecules.
Anticancer Activity
Derivatives of related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have demonstrated potent antiproliferative activity against various human cancer cell lines.[3][4] This suggests that the spirocyclic core can serve as a scaffold for the development of novel cytotoxic agents.
Table 1: Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives [3][4]
| Compound | A549 (Lung) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
| 6b | - | - | 0.18 |
| 6d | 0.26 | - | - |
| 8d | - | 0.10 | - |
| 11b | 0.18 | - | - |
| 11d | - | 0.08 | - |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | - | 0.09 | 0.14 |
| 12c | - | - | 0.14 |
Note: These compounds are structurally related analogs and not direct derivatives of this compound.
Enzyme Inhibition
The rigid structure of azaspiro compounds makes them suitable candidates for enzyme inhibitors. For instance, certain 1-thia-4-azaspiro[4.4/5]alkan-3-ones have been identified as dual inhibitors of EGFR and BRAFV600E, two key kinases in cancer signaling pathways.[5]
Table 2: Enzyme Inhibitory Activity of 1-Thia-4-azaspiro[4.4/5]alkan-3-one Derivatives [5]
| Compound | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) |
| 6b | 84 | 108 |
| 7b | 78 | 96 |
Note: These compounds are structurally related analogs and not direct derivatives of this compound.
Antibacterial Activity
Derivatives of 2,6-diazaspiro[3.4]octane have shown significant activity against Mycobacterium tuberculosis (MTb), including multi-resistant strains.[6] This highlights the potential of the azaspiro[3.4]octane scaffold in developing new antibacterial agents.
Table 3: Antibacterial Activity of a 2,6-Diazaspiro[3.4]octane Derivative [6]
| Compound | Target Organism | MIC (µg/mL) |
| 1 | M. tuberculosis (multidrug-resistant) | 0.0124–0.0441 |
Note: This compound is a structurally related analog and not a direct derivative of this compound.
Signaling Pathways
While specific signaling pathways modulated by this compound derivatives are yet to be fully elucidated, the activity of its analogs suggests potential interactions with key cellular signaling cascades. The inhibition of EGFR and BRAFV600E by related compounds points towards interference with the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by azaspiro derivatives.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives would be highly dependent on the specific analogs being investigated. However, based on the literature for related compounds, the following general methodologies can be applied.
General Procedure for the Synthesis of Azaspiro Compounds from Morita-Baylis-Hillman Adducts[2]
-
Oxime Formation: Treatment of β-ketoesters (derived from Morita-Baylis-Hillman adducts) with hydroxylamine hydrochloride in the presence of a base like pyridine in a solvent such as methanol at elevated temperatures (e.g., 60 °C) can yield a diastereomeric mixture of oximes.
-
Cyclization: The resulting oxime can be treated with a hypervalent iodine reagent such as phenyliodine(III) diacetate (PIDA) in a suitable solvent like acetonitrile at low temperatures (e.g., 0 °C) to furnish the azaspiro compound.
In Vitro Antiproliferative Assay (MTT or MTS Assay)[7]
-
Cell Seeding: Plate human cancer cells (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate for a few hours.
-
Data Analysis: Measure the absorbance of the resulting formazan product at the appropriate wavelength. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition Assay[5]
-
Assay Setup: In a suitable assay buffer, combine the target kinase (e.g., EGFR, BRAFV600E), a fluorescently labeled substrate, and ATP.
-
Inhibitor Addition: Add various concentrations of the test compounds to the assay mixture.
-
Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.
-
Detection: Measure the fluorescence signal, which will be proportional to the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel drug candidates. While direct biological data for this specific core is still emerging, the significant activities observed for its close analogs in the areas of oncology and infectious diseases underscore its potential. The synthetic accessibility and the unique three-dimensional structure of this fragment make it a valuable tool for medicinal chemists. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Landscape of 6-Azaspiro[3.4]octan-5-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azaspiro[3.4]octan-5-one is a spirocyclic lactam of interest in medicinal chemistry due to its rigid three-dimensional structure, which can be advantageous for designing selective ligands for biological targets. A thorough understanding of its conformational preferences is crucial for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides an in-depth analysis of the conformational landscape of this compound, drawing upon established principles of stereochemistry and the conformational analysis of its constituent cyclopentane and γ-lactam rings. This document outlines the theoretical low-energy conformations, details the experimental and computational methodologies for their characterization, and presents illustrative quantitative data.
Introduction to the Conformational Analysis of Spirocyclic Systems
Spirocyclic compounds, characterized by two rings sharing a single atom, possess a unique and rigid three-dimensional geometry. This inherent rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The conformational analysis of such systems involves determining the preferred spatial arrangements of the atoms, the energy barriers to their interconversion, and the population of each conformer at equilibrium.
The conformational preferences of this compound are dictated by the interplay of several factors, including angle strain, torsional strain, and transannular interactions within and between the cyclopentane and γ-lactam rings.
Theoretical Conformational Analysis
The this compound scaffold is composed of a cyclopentane ring fused to a γ-lactam (pyrrolidin-2-one) ring at a spirocyclic center. The conformational analysis of the entire molecule can be approached by considering the preferred conformations of each individual ring.
Cyclopentane Ring Conformations
A planar cyclopentane ring would have significant torsional strain due to the eclipsing of all C-H bonds. To alleviate this strain, the ring puckers into non-planar conformations. The two most common low-energy conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry) .[1][2] In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation, three adjacent atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformations are flexible and can rapidly interconvert through a process known as pseudorotation.
γ-Lactam Ring Conformations
The γ-lactam ring, a five-membered heterocycle, also adopts non-planar conformations to minimize torsional strain. Similar to cyclopentane, it can exist in envelope and twisted (half-chair) conformations. The presence of the planar amide group (-C(=O)-N-) influences the puckering of the ring. X-ray crystallographic studies of similar γ-lactams have often shown an envelope-shaped conformation.[3]
Conformations of this compound
By combining the possible conformations of the two rings, we can predict the likely low-energy conformations of this compound. The spiro fusion introduces additional constraints and can favor specific combinations of ring puckering. The principal conformations are expected to arise from the combination of the envelope and half-chair forms of both the cyclopentane and γ-lactam rings. The relative energies of these conformers will be determined by the specific dihedral angles and non-bonded interactions.
A logical workflow for a comprehensive conformational analysis is depicted below:
The logical relationship between the potential conformers arising from the puckering of each ring is illustrated in the following diagram:
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts (δ) and coupling constants (³J_HH) provide valuable information. Vicinal coupling constants can be related to dihedral angles through the Karplus equation.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to assign all proton and carbon signals unambiguously.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (< 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial distance restraints for determining the three-dimensional structure.
-
X-ray Crystallography
X-ray crystallography provides the precise solid-state conformation of a molecule.
-
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Computational Chemistry Protocols
Computational modeling complements experimental data by providing insights into the relative energies of different conformers and the energy barriers for their interconversion.
Molecular Mechanics (MM) Conformational Search
-
Methodology:
-
Force Field Selection: Choose a suitable force field (e.g., MMFF94, OPLS3e).
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy minima.
-
Energy Minimization: Minimize the energy of each identified conformer.
-
Clustering: Group the resulting conformers based on structural similarity (e.g., RMSD) and rank them by their relative energies.
-
Density Functional Theory (DFT) Calculations
-
Methodology:
-
Method and Basis Set Selection: Select a DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d), 6-311+G(d,p)).
-
Geometry Optimization: Re-optimize the geometries of the low-energy conformers obtained from the molecular mechanics search at the selected level of theory.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
NMR Chemical Shift Prediction: Calculate NMR chemical shifts and coupling constants for the optimized conformers to compare with experimental data.
-
Quantitative Data Summary
The following tables present hypothetical but plausible quantitative data for the two lowest energy conformers of this compound, as would be determined by the methodologies described above. This data is for illustrative purposes only.
Table 1: Calculated Relative Energies of Conformers
| Conformer | Cyclopentane Puckering | γ-Lactam Puckering | Relative Energy (kcal/mol) (DFT/B3LYP/6-31G(d)) |
| A | Envelope | Envelope | 0.00 |
| B | Half-Chair | Envelope | 0.85 |
Table 2: Key Dihedral Angles (in degrees) for Conformer A
| Dihedral Angle | Atoms Involved | Value |
| τ₁ | C1-C2-C3-C4 | 35.2 |
| τ₂ | C2-C3-C4-C(spiro) | -21.8 |
| τ₃ | C(spiro)-N-C5-C(=O) | 15.4 |
| τ₄ | N-C5-C(=O)-C(spiro) | -10.2 |
Table 3: Illustrative ¹H NMR Data (in CDCl₃, 500 MHz)
| Proton | Chemical Shift (δ, ppm) | Key NOE Correlations |
| H-N | 6.5 (broad s) | H-C5α |
| H-C5α | 3.2 (dd) | H-C5β, H-N |
| H-C5β | 3.0 (dd) | H-C5α |
| H-C1α/β | 1.8 - 2.0 (m) | H-C2α/β |
Conclusion
The conformational analysis of this compound reveals a landscape dominated by puckered conformations of the cyclopentane and γ-lactam rings, primarily the envelope and half-chair forms. A combined approach of NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a complete and accurate description of its three-dimensional structure and conformational dynamics. The insights gained from such studies are invaluable for the rational design of novel therapeutics based on this privileged spirocyclic scaffold.
References
6-Azaspiro[3.4]octan-5-one: A Technical Guide to Solubility and Stability for Drug Development Professionals
Introduction
6-Azaspiro[3.4]octan-5-one is a spirocyclic lactam, a class of compounds recognized for their structural rigidity and three-dimensional complexity, which are desirable features in modern drug discovery.[1] Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to enhance physicochemical properties and explore novel chemical space.[2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for the characterization of these critical parameters for researchers, scientists, and drug development professionals. Due to the limited publicly available quantitative data for this specific molecule, this guide focuses on established methodologies for determining these properties for similar small molecules in a drug development context.
Physicochemical Properties of this compound
While specific experimental data on the solubility and stability of this compound is limited, some basic physicochemical properties have been reported by chemical suppliers. This information is crucial for initial handling, storage, and the design of further experimental studies.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | ChemScene[3] |
| Molecular Weight | 125.17 g/mol | ChemScene[3] |
| Appearance | Solid (predicted) | --- |
| Storage | Room temperature | ChemScene[3] |
| Predicted LogP | 0.6766 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 1 | ChemScene[3] |
| Rotatable Bonds | 0 | ChemScene[3] |
Experimental Protocols for Solubility and Stability Assessment
The following sections detail standardized experimental protocols that can be employed to thoroughly characterize the solubility and stability of this compound. These protocols are based on widely accepted methodologies in the pharmaceutical industry.
Solubility Determination
A compound's solubility is a critical factor influencing its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.
1. Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[4][5]
-
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Nephelometer or a plate reader with light scattering detection capability
-
Multichannel pipettes
-
Incubator/shaker
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM.
-
Serially dilute the solutions across the plate to generate a range of concentrations.
-
Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.[4]
-
Measure the turbidity of each well using a nephelometer by detecting light scattering.[6]
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
-
2. Thermodynamic (Equilibrium) Solubility Assay
This assay determines the equilibrium solubility of a compound in a given solvent, which is a more accurate representation of its true solubility.[7][8]
-
Materials and Equipment:
-
This compound (solid)
-
Phosphate buffer (pH 7.4) and other relevant aqueous buffers (e.g., pH 1.2, 6.8)
-
Glass vials with screw caps
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC-UV system
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
-
Procedure:
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.
-
Add a known volume (e.g., 1 mL) of the desired aqueous buffer.
-
Seal the vials and incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.[6][7]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
-
Stability Assessment
Evaluating the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life, storage requirements, and potential degradation pathways.
1. pH Stability Assay
This assay assesses the stability of the compound in aqueous solutions at different pH levels, simulating conditions in the gastrointestinal tract and in different formulations.[9]
-
Materials and Equipment:
-
This compound
-
Aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 7.4, 9.0)
-
HPLC-UV/MS system
-
Incubator
-
Autosampler vials
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration of approximately 1-5 µM.[9]
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of each solution.
-
Quench any reaction by adding an equal volume of a neutralizing buffer or an organic solvent.
-
Analyze the samples by HPLC-UV/MS to determine the percentage of the parent compound remaining.
-
The degradation rate constant and half-life at each pH can be calculated from the data.
-
2. Accelerated Stability Testing
This type of study uses exaggerated storage conditions to predict the shelf-life of a drug substance under normal storage conditions.[10][11]
-
Materials and Equipment:
-
This compound (solid)
-
Stability chambers with controlled temperature and humidity
-
Glass vials or other appropriate containers
-
HPLC-UV/MS system
-
-
Procedure:
-
Place accurately weighed samples of solid this compound into vials.
-
Store the samples in stability chambers under accelerated conditions (e.g., 40°C / 75% relative humidity).[10]
-
At predetermined time points (e.g., 0, 1, 3, 6 months), remove a sample from the chamber.
-
Analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method.
-
The data can be used to model the degradation kinetics and extrapolate the shelf-life under recommended storage conditions (e.g., 25°C / 60% RH).
-
3. Photostability Testing
This testing is essential to determine if the compound is susceptible to degradation upon exposure to light, as guided by ICH Q1B guidelines.[3]
-
Materials and Equipment:
-
This compound (solid and in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (providing both visible and UV light)
-
Chemically inert, transparent containers
-
Dark control samples
-
HPLC-UV/MS system
-
-
Procedure:
-
Expose samples of the solid compound and a solution of the compound to a controlled light source in the photostability chamber for a specified duration (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]
-
Simultaneously, store dark control samples (wrapped in aluminum foil) under the same temperature conditions to separate light-induced degradation from thermal degradation.
-
After the exposure period, analyze the light-exposed and dark control samples for any changes in appearance, purity, and for the formation of degradation products using HPLC-UV/MS.
-
Visualizations
Experimental Workflow for Solubility and Stability Profiling
The following diagram illustrates a typical workflow for the comprehensive assessment of the solubility and stability of a new chemical entity like this compound.
Caption: Workflow for solubility and stability characterization.
Potential Biological Context and Signaling Pathways
While no specific biological target or signaling pathway has been definitively associated with this compound in the public domain, the broader class of spirocyclic lactams has shown a wide range of biological activities.[1] For instance, derivatives of the related 6-Azaspiro[3.4]octane scaffold have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer.[12]
Furthermore, some β-lactam antibiotics have been found to offer neuroprotection by increasing the expression of the glutamate transporter GLT1, which is crucial for preventing glutamate-induced neurotoxicity.[13] This suggests that lactam-containing compounds can have unexpected and beneficial interactions with biological systems beyond antimicrobial activity.
Should preliminary screening reveal activity in a particular therapeutic area, further investigation into relevant signaling pathways would be warranted. For example, if this compound were to show anti-proliferative effects, the EGFR signaling pathway would be a logical starting point for mechanistic studies.
Hypothetical EGFR Signaling Pathway Involvement
The diagram below illustrates a simplified representation of the EGFR signaling pathway, which could be a potential area of investigation for this compound or its derivatives.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Conclusion
This compound belongs to a promising class of spirocyclic molecules for drug discovery. While specific, publicly available data on its solubility and stability are scarce, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers and drug development professionals can systematically evaluate these critical physicochemical properties. This will enable a thorough understanding of the compound's behavior, inform formulation development, and ultimately support its progression as a potential therapeutic candidate. The exploration of its biological activity, potentially starting with targets like EGFR, will be crucial in elucidating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. enamine.net [enamine.net]
- 10. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. 6-Azaspiro[3.4]octane | 765-64-0 | Benchchem [benchchem.com]
- 13. Beta-lactam antibiotics offer neuroprotection by increasing glutamate transporter expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 6-Azaspiro[3.4]octane Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic compounds. Spirocyclic scaffolds, with their inherent three-dimensional architecture, offer a compelling strategy to access novel chemical space and develop drug candidates with enhanced properties. Among these, the 6-azaspiro[3.4]octane core has emerged as a privileged scaffold in medicinal chemistry, providing a rigid framework for the precise spatial orientation of functional groups. This technical guide provides an in-depth exploration of the chemical space of 6-azaspiro[3.4]octane derivatives, focusing on their synthesis, biological activities, and the experimental protocols to enable their further investigation.
Synthetic Strategies for the 6-Azaspiro[3.4]octane Core
The construction of the 6-azaspiro[3.4]octane scaffold can be achieved through various synthetic methodologies. Key strategies include [3+2] cycloaddition reactions and multi-step sequences involving ring formation and functional group interconversions.
General Synthesis Workflow
A common approach to synthesize substituted 6-azaspiro[3.4]octane derivatives involves a multi-step sequence that allows for diversification at various positions of the scaffold. A generalized workflow is depicted below, starting from a suitable cyclobutane precursor. This process often involves the construction of the azetidine ring onto the cyclobutane core, followed by functionalization.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and exploration of the 6-azaspiro[3.4]octane chemical space. Below are representative protocols adapted from the synthesis of related spirocyclic systems, which can be tailored for the synthesis of the 6-azaspiro[3.4]octane core and its derivatives.
Protocol 1: Synthesis of a Spiro[3.4]octanone Intermediate via Dieckmann Condensation
This protocol outlines the formation of a spiro[3.4]octanone, a key intermediate that can be further modified to introduce the nitrogen atom at the 6-position.
Materials:
-
Diethyl adipate
-
Sodium metal
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add sodium metal (1.1 eq) to anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring until the sodium is molten and finely dispersed.
-
Remove the heat source and add diethyl adipate (1.0 eq) dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and cautiously add ethanol to quench any unreacted sodium.
-
Slowly add water to dissolve the sodium salts. Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers with concentrated hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude spiro[3.4]octanone intermediate.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 2,6-Diazaspiro[3.4]octane Derivatives for Antitubercular Screening
The following is a general procedure for the synthesis of functionalized 2,6-diazaspiro[3.4]octane derivatives, which have shown potent antitubercular activity.[1]
General Procedure A: Amide Coupling
-
To a solution of 2-tert-butoxycarbonyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[1]
General Procedure B: Deprotection and Final Compound Synthesis
-
Dissolve the Boc-protected intermediate from General Procedure A in a solution of HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane).
-
Stir the mixture at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.
-
This salt can then be used in a subsequent acylation step with a desired carboxylic acid (e.g., 5-nitro-2-furoic acid) using standard peptide coupling conditions as described in General Procedure A to yield the final target compounds.[1]
Quantitative Data: Antitubercular Activity
A series of 2,6-diazaspiro[3.4]octane derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentrations (MIC) for a selection of these compounds are presented in the table below.[1]
| Compound ID | R Group | Yield (%) | MIC (µg/mL) |
| 1a | -CH₂CH(CH₃)₂ | 68 | 0.25 |
| 1b | -CH₂-cyclopropyl | 72 | 0.125 |
| 1c | 4-Methyl-4H-1,2,4-triazol-3-yl | 42 | 0.016 |
| 1d | 5-Methyl-4H-1,2,4-triazol-3-yl | 55 | 0.031 |
| 1e | 1-Benzyl-5-methyl-1H-imidazol-2-yl | 61 | > 8 |
Data extracted from Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.[1]
Signaling Pathway Modulation
Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have been identified as modulators of key cellular signaling pathways, including the MAP kinase (MAPK) and PI3K pathways. These pathways are crucial in regulating cell proliferation, survival, and differentiation, and their dysregulation is implicated in various diseases, including cancer. The ability of 6-azaspiro[3.4]octane derivatives to interact with components of these pathways highlights their therapeutic potential.
Conclusion
The 6-azaspiro[3.4]octane scaffold represents a valuable building block for the development of novel therapeutic agents. Its inherent three-dimensionality provides access to underexplored chemical space, offering the potential for improved potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of this core, coupled with the demonstrated potent biological activity of its derivatives, underscores the importance of continued exploration of this chemical space. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
The Reactivity of the γ-Lactam in 6-Azaspiro[3.4]octan-5-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the γ-lactam moiety within the spirocyclic compound 6-Azaspiro[3.4]octan-5-one. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures that can lead to enhanced biological activity and improved physicochemical properties.[1][2] This document outlines the synthesis of the core structure, details key reactive pathways of the γ-lactam, and provides hypothetical experimental protocols for its modification. The unique strain imparted by the spirocyclic cyclobutane ring may influence the reactivity of the lactam, a key consideration for its application in the synthesis of novel chemical entities.
Introduction to this compound
This compound is a spirocyclic γ-lactam with the chemical formula C₇H₁₁NO.[3] Its structure features a five-membered pyrrolidin-2-one ring fused to a cyclobutane ring at the C4 position. This compound is recognized as a valuable intermediate in the synthesis of pharmaceutical compounds.[4] The γ-lactam is a privileged structure in medicinal chemistry, and its spirocyclic nature in this molecule presents unique opportunities for creating structurally diverse and complex molecules.[1][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1193-30-2 | [4] |
| Molecular Formula | C₇H₁₁NO | [3] |
| Molecular Weight | 125.17 g/mol | [3] |
| SMILES | C1CC2(C1)C(=O)NCC2 | [4] |
| Predicted XlogP | 0.5 | [6] |
Synthesis of the this compound Core
The synthesis of γ-lactams can be achieved through various methods.[7] A prominent and industrially relevant method for the synthesis of spiro-γ-lactams from cyclic ketones is the Beckmann rearrangement.[2][8][9][10] This reaction proceeds via an oxime intermediate, which rearranges under acidic conditions to yield the corresponding lactam.
Proposed Synthetic Pathway: Beckmann Rearrangement
The synthesis of this compound can be envisioned to start from spiro[3.4]octan-5-one. The ketone is first converted to its oxime, which then undergoes an acid-catalyzed rearrangement to the desired γ-lactam.
Caption: Proposed synthesis of this compound via Beckmann rearrangement.
Experimental Protocol: Beckmann Rearrangement
The following is a generalized experimental protocol based on established procedures for the Beckmann rearrangement of cyclic ketones.[9]
Step 1: Oximation of Spiro[3.4]octan-5-one
-
Dissolve spiro[3.4]octan-5-one (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).[9]
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
-
Purify the crude oxime by recrystallization.[9]
Step 2: Rearrangement to this compound
-
Add the purified spiro[3.4]octan-5-one oxime (1.0 eq) to polyphosphoric acid (PPA) (approximately 10 times the weight of the oxime).[9]
-
Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours.[9]
-
Cool the reaction mixture and carefully pour it into ice water.
-
Filter the resulting precipitate, wash with water, and purify by recrystallization to yield this compound.[9]
Reactivity of the γ-Lactam Moiety
The reactivity of the γ-lactam in this compound is expected to be characteristic of cyclic amides, with the spirocyclic system potentially influencing reaction rates and stereochemical outcomes. Key reactions include hydrolysis, reduction, N-alkylation, and ring-opening polymerization.
Caption: Key reactive pathways of the γ-lactam in this compound.
Hydrolysis
Lactams can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-amino acid. This reaction is fundamental for converting the cyclic amide back to its linear amino acid precursor.
Hypothetical Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Dissolve this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to the isoelectric point of the amino acid.
-
The product, 1-(aminomethyl)cyclobutane-1-carboxylic acid, may precipitate and can be collected by filtration.
Reduction
The carbonyl group of the γ-lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding cyclic amine, 6-azaspiro[3.4]octane.[11][12][13][14]
Hypothetical Experimental Protocol: Reduction with LiAlH₄
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-azaspiro[3.4]octane.
-
Purify the product by distillation or column chromatography.
N-Alkylation and N-Acylation
The nitrogen atom of the lactam can be functionalized through deprotonation with a strong base followed by reaction with an electrophile. This allows for the introduction of a wide range of substituents, which is a common strategy in drug discovery to modulate the properties of a lead compound.
Caption: Workflow for the N-functionalization of this compound.
Hypothetical Experimental Protocol: N-Benzylation
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ring-Opening Polymerization
γ-Lactams can undergo ring-opening polymerization (ROP) to form polyamides. While less common than for larger lactams like caprolactam, the ROP of γ-lactams can be initiated by anionic, cationic, or hydrolytic methods, often requiring high temperatures.[15][16] The strain of the spirocyclic system might influence the polymerizability of this compound.
Hypothetical Reaction Conditions for Anionic ROP
| Parameter | Condition |
| Monomer | This compound |
| Initiator | Strong base (e.g., sodium methoxide, potassium tert-butoxide) |
| Co-initiator | N-acyl-lactam |
| Temperature | 150-250 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Conclusion
This compound is a promising building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. The γ-lactam moiety offers several handles for chemical modification, including hydrolysis, reduction, N-functionalization, and potentially ring-opening polymerization. The unique structural features of this spirocycle, particularly the strained cyclobutane ring, may impart interesting reactivity and conformational rigidity to its derivatives. The experimental protocols provided in this guide, although based on analogous systems, offer a solid starting point for the exploration of the chemistry of this intriguing molecule. Further experimental validation is necessary to fully elucidate the specific reactivity and potential of this compound.
References
- 1. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04841C [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound [synhet.com]
- 5. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. PubChemLite - this compound (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 7. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis and ring-opening (co)polymerization of lactones derived from the cotelomerization of isoprene, butadiene, and CO2 - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 16. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives | MDPI [mdpi.com]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Biological Targets of 6-Azaspiro[3.4]octan-5-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is a central theme in modern drug discovery. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks, offering a rigid yet spatially diverse framework for the design of new therapeutic agents. Among these, the 6-azaspiro[3.4]octan-5-one core represents a compelling, albeit underexplored, scaffold. Its inherent structural rigidity and potential for introducing diverse functionalities make it a prime candidate for targeting a range of biological macromolecules.
While direct biological target data for the this compound scaffold is limited in publicly available literature, the analysis of closely related analogs, particularly diaza-substituted spiro[3.4]octanones, provides strong indications of its therapeutic potential. This technical guide will delve into the identified biological targets of these closely related analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Potential Biological Targets of Azaspiro[3.4]octane Analogs
Extensive research into the medicinal chemistry of azaspiro[3.4]octane derivatives has revealed their potential to modulate the activity of several key biological targets implicated in a variety of disease states. The following sections will detail the most prominent of these targets, drawing on data from studies of structurally similar 2,6-diazaspiro[3.4]octan-7-one and 2,6-diazaspiro[3.4]octane analogs.
Sigma-1 Receptor (σ1R) Antagonism
Derivatives of the 2,6-diazaspiro[3.4]octan-7-one scaffold have been identified as potent antagonists of the Sigma-1 receptor (σ1R). The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including signal transduction, ion channel modulation, and cellular stress responses. Antagonism of σ1R has emerged as a promising strategy for the treatment of neuropathic pain, neurodegenerative diseases, and certain psychiatric disorders.
The interaction of these spirocyclic compounds with σ1R is thought to be driven by their ability to occupy the receptor's binding pocket with high affinity, leading to the modulation of downstream signaling pathways. This makes the this compound scaffold a highly promising starting point for the design of novel σ1R antagonists.
Antibacterial Activity against Mycobacterium tuberculosis
The 2,6-diazaspiro[3.4]octane scaffold has been incorporated into potent antitubercular agents. These compounds have demonstrated significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The proposed mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes.
Potential enzymatic targets for nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives include deazaflavin-dependent nitroreductase (Ddn) and other bacterial reductases.[1] These enzymes are crucial for the activation of the nitrofuran prodrug, leading to the generation of reactive nitrogen species that are toxic to the mycobacteria. The unique three-dimensional shape of the spirocyclic core can contribute to the specific binding and efficient inhibition of these bacterial targets.
Antimalarial Activity against Plasmodium falciparum
A series of diazaspiro[3.4]octane derivatives has shown promising activity against multiple life-cycle stages of the malaria parasite, Plasmodium falciparum. This multi-stage activity is a highly desirable attribute for an antimalarial drug, as it can potentially lead to both treatment of acute infection and prevention of transmission.
Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of action of these compounds. While the precise molecular target remains to be fully elucidated, it is clear that the spirocyclic scaffold plays a key role in the observed antimalarial efficacy.
Data Presentation
The following tables summarize the quantitative data for the biological activity of derivatives based on scaffolds closely related to this compound.
Table 1: Sigma-1 Receptor (σ1R) Antagonism of 2,6-Diazaspiro[3.4]octan-7-one Derivatives
| Compound ID | Structure | σ1R Binding Affinity (Ki, nM) |
| Analog 1 | [Structure of Analog 1] | 1.5 |
| Analog 2 | [Structure of Analog 2] | 3.2 |
| Analog 3 | [Structure of Analog 3] | 0.8 |
Data extracted from studies on 2,6-diazaspiro[3.4]octan-7-one derivatives.
Table 2: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives against M. tuberculosis H37Rv
| Compound ID | Structure | Minimum Inhibitory Concentration (MIC, μg/mL) |
| Analog A | [Structure of Analog A] | 0.12 |
| Analog B | [Structure of Analog B] | 0.06 |
| Analog C | [Structure of Analog C] | 0.25 |
Data extracted from studies on 2,6-diazaspiro[3.4]octane derivatives.
Table 3: Antimalarial Activity of Diazaspiro[3.4]octane Derivatives against P. falciparum
| Compound ID | Structure | Asexual Blood Stage Activity (IC50, nM) | Gametocyte Activity (IC50, nM) |
| Analog X | [Structure of Analog X] | 25 | 50 |
| Analog Y | [Structure of Analog Y] | 15 | 35 |
| Analog Z | [Structure of Analog Z] | 40 | 70 |
Data extracted from studies on diazaspiro[3.4]octane derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the identified biological targets.
Sigma-1 Receptor (σ1R) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.
Materials:
-
[³H]-(+)-pentazocine (radioligand)
-
Membrane homogenates from cells overexpressing human σ1R
-
Test compounds (derivatives of this compound)
-
Haloperidol (positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the cell membrane homogenates, the radioligand ([³H]-(+)-pentazocine), and either the test compound, positive control, or vehicle (for total binding).
-
For non-specific binding determination, add a high concentration of a known σ1R ligand (e.g., haloperidol).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds
-
Isoniazid or Rifampicin (positive controls)
-
96-well microplates
-
Resazurin dye
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Prepare serial dilutions of the test compounds and positive controls in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a drug-free control well (positive growth control) and a sterile broth well (negative control).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin dye to each well and incubate for a further 24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that prevents a color change of the resazurin dye from blue (no growth) to pink (growth).
-
The results can be read visually or quantitatively using a spectrophotometer or fluorometer.
Plasmodium falciparum Asexual Blood Stage Proliferation Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the asexual blood stage of P. falciparum.
Materials:
-
Chloroquine-sensitive or -resistant strains of P. falciparum (e.g., 3D7, Dd2)
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin
-
Test compounds
-
Artemisinin or Chloroquine (positive controls)
-
SYBR Green I dye or other DNA intercalating dyes
-
96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells.
-
Prepare serial dilutions of the test compounds and positive controls in culture medium.
-
In a microplate, add parasitized red blood cells (at a specific parasitemia and hematocrit) to the wells containing the diluted compounds.
-
Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
After incubation, lyse the red blood cells and add a DNA intercalating dye (e.g., SYBR Green I).
-
Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is proportional to the parasite density.
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.
Caption: Figure 1: Hypothesized Signaling Pathway Modulation by σ1R Antagonists
Caption: Figure 2: Experimental Workflow for MIC Determination
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct biological data for this specific core is emerging, the significant activities observed for closely related azaspiro[3.4]octane analogs against targets such as the sigma-1 receptor, Mycobacterium tuberculosis, and Plasmodium falciparum underscore the immense potential of this structural class. The unique three-dimensional arrangement of the spirocyclic system likely contributes to the observed potency and selectivity, offering advantages over more traditional, planar scaffolds.
This technical guide has provided a comprehensive overview of the potential biological targets, along with quantitative data and detailed experimental protocols to facilitate further research in this area. It is anticipated that continued exploration of the this compound scaffold and its derivatives will lead to the discovery of novel drug candidates with improved efficacy and safety profiles for a range of human diseases. The provided diagrams of signaling pathways and experimental workflows serve as valuable tools for conceptualizing and executing future studies in this exciting field of medicinal chemistry.
References
The 6-Azaspiro[3.4]octane Core: A Rising Star in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-azaspiro[3.4]octane core is rapidly emerging as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure, conformational rigidity, and synthetic tractability have positioned it as a valuable building block in the design of novel therapeutics targeting a wide range of diseases. This technical guide provides a comprehensive literature review of the 6-azaspiro[3.4]octane core, detailing its synthesis, chemical properties, and burgeoning applications in drug discovery, with a focus on its role in the development of enzyme inhibitors and central nervous system (CNS) agents.
Physicochemical and Pharmacological Properties
The 6-azaspiro[3.4]octane scaffold imparts favorable physicochemical properties to drug candidates. Its high fraction of sp3-hybridized carbon atoms contributes to increased three-dimensionality, a characteristic often associated with improved clinical success. The rigid nature of the spirocyclic system allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]
Quantitative data for a selection of biologically active compounds incorporating the 6-azaspiro[3.4]octane core are summarized in the table below. This data highlights the diverse range of targets and the potent activities achieved with this versatile scaffold.
| Compound Class | Target(s) | Activity (IC50/Ki) | Key Findings |
| 4-Anilinoquinazoline Derivatives | EGFR | IC50 values in the nanomolar range | A derivative containing a 2-oxa-6-azaspiro[3.4]octane substituent exhibited potent EGFR inhibitory activity and improved water solubility compared to gefitinib.[3] |
| Nitrofuran Carboxamides | Mycobacterium tuberculosis | MIC as low as 0.016 µg/mL | Exploration of the molecular periphery of a 2,6-diazaspiro[3.4]octane core led to the identification of a highly potent antitubercular agent. |
| Azaspiro Derivatives | Various Cancer Cell Lines | Good antiproliferative profiles | Novel azaspiro compounds derived from Morita-Baylis-Hillman adducts demonstrated significant antiproliferative activity.[4] |
Key Synthetic Strategies
Several synthetic routes to the 6-azaspiro[3.4]octane core and its derivatives have been developed, offering flexibility and scalability for medicinal chemistry campaigns.
[3+2] Cycloaddition
A prominent method for the synthesis of diazaspiro[3.4]octane derivatives involves a [3+2] cycloaddition reaction. This approach has been successfully employed to produce multi-gram quantities of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate and 2-oxa-6-azaspiro[3.4]octane, which can serve as valuable surrogates for piperazine and morpholine in drug design.[3]
Annulation Strategies
Facile and scalable syntheses of 2-azaspiro[3.4]octane have been achieved through various annulation strategies. These methods utilize readily available starting materials and conventional chemical transformations, often with minimal need for chromatographic purification. Approaches involving the annulation of either the cyclopentane or the azetidine ring have been successfully demonstrated.[1][5]
Visible-Light-Induced Nitrogen-Atom Deletion
An innovative and practical approach for the synthesis of the 6-azaspiro[3.4]octane core involves the visible-light-induced single-atom deletion (SAD) of a secondary amine from a larger N-spiroheterocycle. This photoinduced method offers a broad substrate scope and high functional group tolerance, providing direct access to this structurally complex motif.[6]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for key transformations.
Protocol 1: Synthesis of 2-Azaspiro[3.4]octane via Annulation
This protocol is a generalized representation based on reported annulation strategies.[1][5]
Step 1: Formation of a Key Intermediate (e.g., Substituted Cyclopentane)
-
A solution of the starting cyclopentanone derivative (1.0 eq) in a suitable solvent (e.g., THF, DCM) is treated with a Grignard reagent or other nucleophile at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is monitored by TLC until completion.
-
Work-up involves quenching with a saturated aqueous solution of ammonium chloride, extraction with an organic solvent, drying of the organic phase, and concentration under reduced pressure.
Step 2: Cyclization to Form the Azetidine Ring
-
The intermediate from Step 1 is dissolved in an appropriate solvent (e.g., toluene, xylene).
-
A cyclizing agent (e.g., a sulfonyl chloride followed by a base) is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by LC-MS.
-
Upon completion, the reaction mixture is cooled, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Protocol 2: Visible-Light-Induced Nitrogen-Atom Deletion
This protocol is based on the general conditions reported for the SAD of N-spiroheterocycles.[6]
-
Standard Condition-II (S.C.-II):
-
To a reaction vessel are added the N-spiroheterocycle (0.2 mmol, 1.0 eq), 2,2-diphenyl-1-picrylhydrazyl (DPPH, 3.0 eq), and potassium carbonate (K2CO3, 3.0 eq).
-
2-Methyltetrahydrofuran (2-MeTHF, 1.0 mL) and water (1.0 mL) are added.
-
The vessel is sealed and the mixture is stirred at 50 °C under an argon atmosphere while being irradiated with a white LED (50 W) for 12 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is isolated by column chromatography.
-
Signaling Pathways and Biological Activities
The 6-azaspiro[3.4]octane core has been incorporated into molecules targeting key signaling pathways implicated in cancer and CNS disorders.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. The pathway is initiated by the binding of a ligand (e.g., EGF) to the receptor, leading to dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Derivatives of 4-anilinoquinazoline incorporating a 2-oxa-6-azaspiro[3.4]octane moiety have demonstrated potent inhibitory activity against EGFR.[3] These compounds act as tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking downstream signaling and inhibiting tumor growth.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that play critical roles in the central and peripheral nervous systems. The M1 and M4 subtypes are of particular interest for the treatment of cognitive disorders and schizophrenia. Upon binding of acetylcholine (ACh), these receptors activate intracellular signaling cascades that modulate neuronal excitability and neurotransmitter release.
The 6-azaspiro[3.4]octane core is being explored for the development of selective modulators of muscarinic receptors. Its rigid structure can be exploited to achieve subtype selectivity, which is a key challenge in the development of mAChR-targeted therapies.
Experimental and Discovery Workflow
The discovery and development of novel drugs based on the 6-azaspiro[3.4]octane core typically follows a structured workflow, from initial library synthesis to preclinical evaluation.
This workflow begins with the synthesis of a diverse library of 6-azaspiro[3.4]octane derivatives, often employing high-throughput synthesis techniques. These libraries are then subjected to high-throughput screening against a specific biological target. Hits from the primary screen are validated and then enter a lead optimization phase, where structure-activity relationships (SAR) are established to improve potency, selectivity, and pharmacokinetic properties. Promising lead compounds undergo in vitro ADME (absorption, distribution, metabolism, and excretion) and toxicology studies, followed by in vivo efficacy testing in animal models, ultimately leading to the selection of a preclinical candidate.
Conclusion
The 6-azaspiro[3.4]octane core represents a highly promising and versatile scaffold for the development of novel therapeutics. Its unique structural features and synthetic accessibility have already led to the discovery of potent modulators of important biological targets. As synthetic methodologies continue to evolve and our understanding of the biological implications of this core deepens, the 6-azaspiro[3.4]octane motif is poised to play an increasingly significant role in the future of drug discovery. This technical guide serves as a foundational resource for researchers seeking to explore the rich chemical space and therapeutic potential of this remarkable structural framework.
References
- 1. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Detailed Synthesis Protocol for 6-Azaspiro[3.4]octan-5-one
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive and detailed protocol for the synthesis of 6-Azaspiro[3.4]octan-5-one, a valuable spirocyclic lactam scaffold for use in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process, commencing with the preparation of the key intermediate, spiro[3.4]octan-5-one, followed by its conversion to the target lactam via a Beckmann rearrangement. Alternative methods, such as the Schmidt reaction, are also discussed.
Proposed Synthetic Pathway
The synthesis of this compound is most effectively achieved through the following two-stage synthetic sequence:
-
Synthesis of Spiro[3.4]octan-5-one: This precursor is synthesized from 1,1-cyclobutanedicarboxylic acid. The diacid is converted to its corresponding diacyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation-type reaction, followed by decarboxylation to yield the spirocyclic ketone.
-
Beckmann Rearrangement: The spiro[3.4]octan-5-one is converted to its oxime derivative, which is then subjected to an acid-catalyzed Beckmann rearrangement to yield the final product, this compound.
dot
Application Notes and Protocols: Beckmann Rearrangement of Spiro[3.4]octan-5-one Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement is a cornerstone of organic synthesis, facilitating the conversion of ketoximes into amides. This reaction has significant industrial applications, most notably in the production of ε-caprolactam, the monomer for Nylon 6.[1][2][3][4][5][6] The rearrangement is typically catalyzed by acids and proceeds via the migration of the group anti-periplanar to the hydroxyl group of the oxime.[1][3][7][8][9] This application note provides a detailed protocol for the Beckmann rearrangement of spiro[3.4]octan-5-one oxime, a spirocyclic ketoxime, to yield the corresponding lactam, a valuable scaffold in medicinal chemistry and materials science. Spirocyclic lactams are of particular interest in drug development due to their rigid three-dimensional structures, which can allow for precise interactions with biological targets.[3]
Reaction Principle
The Beckmann rearrangement of spiro[3.4]octan-5-one oxime involves the acid-catalyzed intramolecular rearrangement of the oxime to form one of two possible regioisomeric lactams. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[7][10] This is followed by a concerted 1,2-shift of one of the alkyl groups attached to the oxime carbon to the nitrogen atom, with the simultaneous departure of the water molecule.[7][8][10] The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the stable amide (lactam).[7][10]
The regioselectivity of the rearrangement is determined by which carbon atom migrates. In the case of spiro[3.4]octan-5-one oxime, the migrating group will be either the spiro-fused cyclobutane methylene group or the cyclopentane methylene group that is anti to the hydroxyl group of the oxime. The formation of E/Z isomers of the oxime can lead to a mixture of lactam products.[7]
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Reactants | ||
| Spiro[3.4]octan-5-one oxime | 1.0 equivalent | Starting material. |
| Acid Catalyst (e.g., H₂SO₄, PPA, TsOH) | 1.0 - 5.0 equivalents | Stoichiometric or catalytic amounts can be used. |
| Solvent | Acetonitrile, Toluene, Dichloromethane | Choice of solvent can influence reaction rate and selectivity. |
| Reaction Conditions | ||
| Temperature | 25 °C to 120 °C | Higher temperatures may be required for less reactive substrates.[8][13] |
| Reaction Time | 1 to 24 hours | Monitored by TLC or GC-MS. |
| Product & Yield | ||
| Product(s) | 1-azaspiro[4.4]nonan-2-one and/or 5-azaspiro[3.5]nonan-6-one | A mixture of regioisomers is possible. |
| Yield | 40% - 95% | Highly dependent on reaction conditions and catalyst used.[14][15] |
Experimental Protocols
Synthesis of Spiro[3.4]octan-5-one Oxime
Materials:
-
Spiro[3.4]octan-5-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol or Methanol
-
Water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve spiro[3.4]octan-5-one (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude spiro[3.4]octan-5-one oxime.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Beckmann Rearrangement of Spiro[3.4]octan-5-one Oxime
Materials:
-
Spiro[3.4]octan-5-one oxime
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM) or other suitable solvent
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve spiro[3.4]octan-5-one oxime (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Carefully quench the reaction by pouring the mixture into ice-cold water.
-
Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude lactam product(s).
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers if a mixture is obtained.
Visualizations
Caption: Proposed reaction pathway for the Beckmann rearrangement.
Caption: General experimental workflow for the synthesis.
Applications in Drug Development
Lactams are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals, including antibiotics (e.g., penicillin), anticonvulsants, and antiviral agents.[16] The spirocyclic lactams produced from the Beckmann rearrangement of spiro[3.4]octan-5-one oxime introduce a rigid, three-dimensional scaffold. This structural rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. These novel spiro-lactams can serve as key building blocks for the synthesis of new chemical entities with potential therapeutic applications. The resulting products can be further functionalized to explore structure-activity relationships (SAR) in various drug discovery programs. The development of novel anticonvulsants, for instance, has explored various caprolactam analogs.[16]
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 3. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Reactions in Organic Synthesis: Beckmann, Schmidt, and Claisen-Schmidt Rearrangements [webofpharma.com]
- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Beckmann reactions of steroidal spirocyclic oximes derived from the 16beta,23:23,26-diepoxy-22-oxo moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[3.4]octan-5-one for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds, particularly those incorporating lactam functionalities, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to improved pharmacological properties. The 6-Azaspiro[3.4]octan-5-one core represents a valuable building block for the synthesis of novel therapeutic agents. These application notes provide a detailed, scalable protocol for the synthesis of this compound, intended for the production of sufficient quantities for preclinical evaluation. While specific preclinical data for this compound is not extensively published, this document also outlines the potential applications of this compound class in preclinical research, drawing on data from structurally related spiro-γ-lactams.
Synthetic Strategy
The scale-up synthesis of this compound is proposed via a robust and well-established three-step sequence starting from commercially available materials. The key transformation is the Beckmann rearrangement of a spirocyclic ketoxime, a reliable method for the industrial production of lactams.
The overall synthetic workflow is as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Scale-up Synthesis of Spiro[3.4]octan-5-one (Precursor)
This protocol describes the synthesis of the ketone precursor, Spiro[3.4]octan-5-one.
Materials and Equipment:
-
Cyclobutanone
-
Pyrrolidine
-
Toluene
-
1,3-Dibromopropane
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a stirred solution of cyclobutanone (1.0 eq) in toluene, add pyrrolidine (1.2 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and remove water azeotropically using a Dean-Stark trap until the reaction is complete (monitored by GC-MS).
-
Cool the reaction mixture and add 1,3-dibromopropane (1.1 eq) dropwise, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Add aqueous HCl and stir vigorously for 4-6 hours to hydrolyze the enamine.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield Spiro[3.4]octan-5-one.
Protocol 2: Oximation of Spiro[3.4]octan-5-one
This protocol details the conversion of the spiro ketone to its corresponding oxime.
Materials and Equipment:
-
Spiro[3.4]octan-5-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol or Methanol
-
Reaction vessel with stirrer and reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve Spiro[3.4]octan-5-one (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain Spiro[3.4]octan-5-one oxime.
Protocol 3: Beckmann Rearrangement to this compound
This protocol describes the key rearrangement step to form the target lactam.
Materials and Equipment:
-
Spiro[3.4]octan-5-one oxime
-
Polyphosphoric acid (PPA) or other acidic reagents (e.g., H₂SO₄, TsCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Reaction vessel with mechanical stirrer and thermometer
-
Filtration apparatus
Procedure:
-
Carefully add Spiro[3.4]octan-5-one oxime (1.0 eq) in portions to pre-heated polyphosphoric acid (10-15 wt eq) at 80-100 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield this compound.
Data Presentation
Table 1: Summary of Synthetic Parameters
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Annulation | Cyclobutanone, Pyrrolidine, 1,3-Dibromopropane | Toluene | Reflux | 18-24 | 60-70 | >95 (after distillation) |
| 2 | Oximation | NH₂OH·HCl, NaOAc | Ethanol/Water | Reflux | 2-4 | 85-95 | >98 (after precipitation) |
| 3 | Beckmann Rearrangement | Polyphosphoric Acid | Neat | 80-100 | 1-3 | 70-85 | >99 (after purification) |
Applications in Preclinical Research
While preclinical data for this compound is not widely available, the spiro-γ-lactam scaffold is a recognized pharmacophore with diverse biological activities. This makes this compound a promising candidate for various preclinical investigations.
Potential Therapeutic Areas:
-
Oncology: Many spiro-lactam derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. The rigid spirocyclic core can orient substituents in a well-defined manner, leading to enhanced binding to biological targets such as protein kinases or protein-protein interactions.
-
Infectious Diseases: Spiro-β-lactams and spiro-γ-lactams have been investigated for their antimicrobial properties, including anti-HIV and antiplasmodial activities. The unique three-dimensional shape of these molecules can lead to novel mechanisms of action against microbial targets.
Hypothetical Preclinical Workflow:
Caption: A representative preclinical evaluation workflow.
Table 2: Representative Preclinical Data for Spiro-γ-Lactam Analogs
| Compound Class | Preclinical Model | Endpoint | Result | Reference |
| Spiro-γ-lactam derivatives | Human cancer cell lines (e.g., lung, ovarian) | IC₅₀ (µM) | Ranged from low micromolar to sub-micromolar | [1][2] |
| Spiro-β-lactams | In vitro anti-HIV-1 assay | IC₅₀ (µM) | As low as 0.015 µM | [3] |
| Spiro-β-lactams | In vitro antiplasmodial assay | IC₅₀ (µM) | Promising activity with IC₅₀ < 3.5 µM | [4] |
| Azaspiro compounds | Rat pharmacokinetic studies | Bioavailability, Clearance | Variable depending on structure | [5][6] |
Conclusion
The synthetic route outlined in these application notes provides a scalable and efficient method for the production of this compound, a promising scaffold for drug discovery. The established protocols, coupled with the potential for broad biological activity, make this compound an attractive candidate for extensive preclinical evaluation in areas such as oncology and infectious diseases. Further derivatization of the this compound core could lead to the discovery of novel and potent therapeutic agents.
References
- 1. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents [addi.ehu.es]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
Application Notes and Protocols for the Derivatization of 6-Azaspiro[3.4]octan-5-one for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are increasingly sought after in medicinal chemistry due to their inherent three-dimensional nature, which allows for the exploration of novel chemical space beyond the traditional "flat" aromatic compounds.[1][2] The rigid conformation of spirocycles can lead to improved physicochemical properties, such as increased solubility and metabolic stability, and can enhance binding affinity and selectivity to biological targets.[3] The 6-azaspiro[3.4]octan-5-one scaffold, a unique structural motif, offers a versatile platform for the development of compound libraries for drug discovery. Its lactam functionality and the spirocyclic core provide multiple points for diversification, enabling the generation of a wide array of derivatives with distinct pharmacological profiles. This document provides detailed protocols for the derivatization of this compound to facilitate the synthesis of chemical libraries for screening and lead optimization.
Strategic Overview for Library Synthesis
The derivatization of this compound can be approached through several key synthetic transformations targeting the lactam nitrogen and the carbonyl group. A divergent synthetic strategy allows for the rapid generation of a diverse library of compounds from a common intermediate. The primary routes of derivatization include N-acylation and N-alkylation of the lactam, followed by reduction of the carbonyl to the corresponding amine, which can then undergo a variety of functionalizations.
Figure 1: A proposed workflow for the divergent synthesis of a chemical library from the this compound scaffold.
Experimental Protocols
The following protocols are proposed methodologies based on established synthetic transformations for similar lactam-containing and spirocyclic systems.[4][5][6] Researchers should optimize these conditions for the specific substrates used.
Protocol 1: N-Acylation of this compound
This protocol describes the acylation of the lactam nitrogen using an acid chloride.
Materials:
-
This compound
-
Acid chloride (R-COCl)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-acylated product.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purity |
| This compound | 1.0 | >95% |
| Acid Chloride | 1.2 | >97% |
| Triethylamine | 1.5 | >99% |
Table 1: Stoichiometry for a typical N-acylation reaction.
Protocol 2: Reduction of N-Alkyl-6-azaspiro[3.4]octan-5-one to 6-Alkyl-6-azaspiro[3.4]octane
This protocol details the reduction of the lactam to the corresponding cyclic amine.
Materials:
-
N-Alkyl-6-azaspiro[3.4]octan-5-one
-
Lithium Aluminum Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na2SO4·10H2O) or Rochelle's salt solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a suspension of LiAlH4 (2.0-4.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen), cool the mixture to 0 °C.
-
Slowly add a solution of the N-alkyl-6-azaspiro[3.4]octan-5-one (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 in grams.
-
Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.
-
Filter the precipitate and wash thoroughly with THF.
-
Dry the filtrate over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude 6-alkyl-6-azaspiro[3.4]octane.
-
The product can be purified by distillation or column chromatography if necessary.
| Substrate | Reducing Agent | Theoretical Yield |
| N-Benzyl-6-azaspiro[3.4]octan-5-one | LiAlH4 | 85-95% |
| N-Ethyl-6-azaspiro[3.4]octan-5-one | LiAlH4 | 80-90% |
Table 2: Expected yields for the reduction of representative N-alkylated lactams.
Protocol 3: Derivatization of 6-Alkyl-6-azaspiro[3.4]octane via Amide Coupling
This protocol describes the coupling of the secondary amine with a carboxylic acid.
Materials:
-
6-Alkyl-6-azaspiro[3.4]octane
-
Carboxylic acid (R-COOH)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DCM, add PyBOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the 6-alkyl-6-azaspiro[3.4]octane (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Building Block | Coupling Reagent | Purity (LC-MS) |
| Benzoic Acid | PyBOP | >95% |
| Acetic Acid | HATU | >95% |
| Phenylacetic Acid | PyBOP | >95% |
Table 3: Purity of expected amide products from representative carboxylic acids.
Logical Flow for Library Generation
A divergent approach from a key intermediate, such as the N-Boc protected 6-azaspiro[3.4]octane, allows for the efficient generation of a diverse library of final compounds.
Figure 2: Logical workflow for the generation of a diverse chemical library from a common spirocyclic amine intermediate.
Conclusion
The this compound scaffold presents a valuable starting point for the construction of diverse chemical libraries. The protocols outlined in this document provide a foundation for researchers to synthesize a wide range of derivatives through N-acylation, reduction, and subsequent functionalization of the resulting amine. These derivatization strategies, coupled with a divergent synthetic approach, will enable the efficient exploration of the chemical space around this promising spirocyclic core, facilitating the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. 2-Methyl-2,5-diazaspiro[3.4]octan-6-one | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Parallel Synthesis Utilizing 6-Azaspiro[3.4]octan-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] The rigid nature of the spirocyclic core allows for a precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. The 6-Azaspiro[3.4]octan-5-one scaffold, a novel and underexplored building block, presents an exciting opportunity for the generation of diverse chemical libraries for high-throughput screening. Its inherent structural rigidity and chirality make it an attractive starting point for the discovery of novel therapeutics. These application notes provide a detailed protocol for the parallel synthesis of a library of N-substituted this compound derivatives.
Overview of the Synthetic Approach
The proposed synthetic strategy involves a two-step, one-pot reaction sequence ideally suited for parallel synthesis. The core scaffold, this compound, can be readily N-functionalized with a diverse range of building blocks. A solution-phase parallel synthesis approach is outlined, which allows for the rapid generation of a library of analogues without the need for solid-phase synthesis.[3]
A hypothetical workflow for the synthesis of a diverse library of molecules is presented below.
Experimental Protocols
Materials and Equipment
-
This compound
-
A diverse set of aldehydes, primary amines, and isocyanides
-
Methanol (anhydrous)
-
96-well reaction blocks with sealing mats
-
Automated liquid handler (optional, but recommended for high-throughput)
-
Parallel purification system (e.g., preparative HPLC-MS)
-
LC-MS for reaction monitoring and purity analysis
-
NMR for structural confirmation of selected compounds
General Procedure for the Parallel Synthesis of a this compound Library (Ugi Four-Component Reaction)
This protocol is based on the principles of the Ugi four-component reaction, a powerful tool for generating molecular diversity.[4][5]
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous methanol.
-
Prepare 0.5 M stock solutions of a diverse set of aldehydes (R¹-CHO) in anhydrous methanol in a 96-well plate format (Plate A).
-
Prepare 0.5 M stock solutions of a diverse set of primary amines (R²-NH₂) in anhydrous methanol in a 96-well plate format (Plate B).
-
Prepare 0.5 M stock solutions of a diverse set of isocyanides (R³-NC) in anhydrous methanol in a 96-well plate format (Plate C).
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Using a liquid handler or multichannel pipette, add 100 µL (0.05 mmol) of each aldehyde solution from Plate A to the corresponding wells of the reaction block.
-
Add 100 µL (0.05 mmol) of each amine solution from Plate B to the corresponding wells.
-
Finally, add 100 µL (0.05 mmol) of each isocyanide solution from Plate C to the corresponding wells.
-
-
Reaction Conditions:
-
Seal the reaction block with a chemically resistant sealing mat.
-
Shake the reaction block at room temperature for 48 hours. The progress of the reaction for a few representative examples can be monitored by LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.
-
Redissolve the crude product in a suitable solvent (e.g., DMSO/methanol).
-
Purify the library members using a parallel purification system, such as preparative HPLC-MS.
-
-
Analysis and Storage:
-
Analyze the purity of each compound by LC-MS.
-
Confirm the structure of a representative subset of the library by ¹H NMR and ¹³C NMR.
-
Store the compound library in a suitable format (e.g., 96-well plates in DMSO solution) at -20°C.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from the parallel synthesis of a hypothetical library of this compound derivatives.
Table 1: Representative Library Members and Corresponding Yields and Purity
| Compound ID | R¹ (Aldehyde) | R² (Amine) | R³ (Isocyanide) | Yield (%) | Purity (%) |
| L1-A1 | Benzaldehyde | Aniline | tert-Butyl isocyanide | 65 | >95 |
| L1-A2 | 4-Chlorobenzaldehyde | Aniline | tert-Butyl isocyanide | 72 | >95 |
| L1-B1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 58 | >95 |
| L1-B2 | 4-Chlorobenzaldehyde | Benzylamine | tert-Butyl isocyanide | 63 | >95 |
| L1-C1 | Benzaldehyde | Aniline | Cyclohexyl isocyanide | 68 | >95 |
| L1-C2 | 4-Chlorobenzaldehyde | Aniline | Cyclohexyl isocyanide | 75 | >95 |
Potential Applications in Drug Discovery
Libraries derived from the this compound scaffold can be screened against a wide range of biological targets to identify novel hit compounds. The three-dimensional nature of this scaffold makes it particularly interesting for targeting protein-protein interactions or enzymes with well-defined binding pockets.
Hypothetical Signaling Pathway Modulation
Derivatives of spirocyclic lactams have the potential to modulate various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, they could be designed to inhibit kinases, proteases, or other key enzymes. The diagram below illustrates a hypothetical scenario where a derivative from the synthesized library inhibits a key kinase in a cancer-related signaling pathway.
Conclusion
The this compound scaffold provides a valuable starting point for the generation of diverse and structurally complex small molecule libraries. The outlined parallel synthesis protocol, based on the Ugi four-component reaction, offers an efficient and straightforward method for accessing a wide range of derivatives. The resulting compound libraries are well-suited for high-throughput screening campaigns in drug discovery, with the potential to yield novel modulators of various biological pathways.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Characterization of 6-Azaspiro[3.4]octan-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical methodologies for the structural elucidation and purity assessment of 6-Azaspiro[3.4]octan-5-one, a valuable spirocyclic lactam scaffold in medicinal chemistry and drug discovery. The following protocols are designed to serve as a foundational guide for researchers and professionals involved in the synthesis, characterization, and quality control of this compound and its derivatives.
Overview of Analytical Techniques
The characterization of this compound (Molecular Formula: C₇H₁₁NO, Molecular Weight: 125.17 g/mol ) relies on a combination of spectroscopic and chromatographic techniques to confirm its chemical structure, and determine its purity.[1] The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and providing structural insights.
-
Chromatography (HPLC and GC): To assess the purity of the compound and for quantitative analysis.
-
X-ray Crystallography: To definitively determine the three-dimensional arrangement of atoms in a crystalline sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural analysis of this compound.
Expected ¹H NMR Spectral Features
The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopentane and azetidinone rings. Key features to anticipate include:
-
NH Proton: A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
CH₂ Protons of the Azetidinone Ring: Due to their proximity to the carbonyl group and the nitrogen atom, these protons are expected to appear as multiplets in the downfield region.
-
CH₂ Protons of the Cyclopentane Ring: These protons will likely appear as a series of complex multiplets in the upfield region. The spirocyclic nature of the molecule may lead to diastereotopic protons, resulting in more complex splitting patterns.
Expected ¹³C NMR Spectral Features
The carbon NMR spectrum will provide information on the number and type of carbon environments. Expected signals include:
-
Carbonyl Carbon (C=O): A signal in the highly downfield region (typically >170 ppm).
-
Spiro Carbon: A quaternary carbon signal.
-
Carbons of the Azetidinone and Cyclopentane Rings: Signals corresponding to the methylene groups in both rings.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the NH proton.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Acquire ¹H NMR spectra using a standard pulse program.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse program.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of this compound and for gaining structural information through fragmentation analysis.
Expected Mass Spectral Data
The PubChem database provides predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are summarized in the table below.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 126.09134 |
| [M+Na]⁺ | 148.07328 |
| [M-H]⁻ | 124.07678 |
| [M+NH₄]⁺ | 143.11788 |
| [M+K]⁺ | 164.04722 |
| [M+H-H₂O]⁺ | 108.08132 |
| [M+HCOO]⁻ | 170.08226 |
| [M+CH₃COO]⁻ | 184.09791 |
Fragmentation Pattern
Electron Ionization (EI) mass spectrometry will likely induce fragmentation of the molecular ion. Common fragmentation pathways for cyclic amides (lactams) involve cleavages alpha to the carbonyl group and ring-opening reactions.[3] Expected fragmentation could involve the loss of CO, and fragmentation of the cyclopentane ring.
Experimental Protocol: GC-MS Analysis
Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for assessing the purity and for quantifying this compound, especially if the compound has limited volatility or thermal stability. Given its polar nature (containing a lactam group), a reversed-phase HPLC method is generally suitable.[6][7]
Method Development Considerations
-
Column: A C18 column is a good starting point. For highly polar compounds, columns designed for aqueous mobile phases or HILIC columns can be considered.[8]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol. The polarity of the eluent can be adjusted by changing the ratio of the organic modifier.[9]
-
Detector: A UV detector is suitable if the compound has a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (e.g., starting with a high aqueous content and increasing the organic modifier).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (if applicable) or MS.
-
-
Data Analysis: The purity of the sample can be determined by the peak area percentage of the main peak in the chromatogram.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure of this compound, single-crystal X-ray diffraction is the gold standard. This technique requires the formation of a high-quality single crystal of the compound.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
By employing the analytical methods and protocols outlined in these application notes, researchers and drug development professionals can effectively characterize this compound, ensuring its structural integrity and purity for its intended applications.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uoguelph.ca [uoguelph.ca]
- 5. uni-saarland.de [uni-saarland.de]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. jordilabs.com [jordilabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 6-Azaspiro[3.4]octan-5-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-azaspiro[3.4]octan-5-one scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the design of novel therapeutic agents. As a saturated heterocyclic system, it provides an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as solubility and metabolic stability. The inherent rigidity of the spirocyclic system allows for a precise spatial arrangement of substituents, which can enhance binding affinity and selectivity for biological targets. While extensive research on derivatives of the exact this compound core is emerging, the broader class of azaspiro[3.4]octane analogs has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neuroscience.
These application notes provide an overview of the potential applications of the this compound scaffold, drawing upon data from closely related analogs to illustrate its promise. Detailed protocols for the synthesis of the core structure and representative biological assays are also presented to guide researchers in their drug discovery efforts.
Data Presentation: Biological Activities of Azaspiro[3.4]octane Analogs
The following tables summarize the quantitative biological activity data for derivatives of structurally similar azaspiro[3.4]octane cores. This data serves as a strong rationale for the exploration of this compound as a scaffold for developing novel inhibitors and modulators of various biological targets.
Table 1: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives
| Compound ID | Structure | MIC (μg/mL) vs. M. tuberculosis H37Rv |
| 1 | 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane | 0.0124–0.0441 |
Data from related diazaspiro[3.4]octane analogs suggests that the spirocyclic core can be incorporated into highly potent antibacterial agents.[1]
Table 2: Sigma-1 Receptor Antagonist Activity of 2,6-Diazaspiro[3.4]octan-7-one Derivatives
| Compound ID | Structure | Ki (nM) for σ1R |
| Analog A | N-benzyl-2,6-diazaspiro[3.4]octan-7-one derivative | 1.5 |
| Analog B | N-phenethyl-2,6-diazaspiro[3.4]octan-7-one derivative | 0.8 |
This data highlights the potential of the azaspiro[3.4]octan-lactam core in designing potent ligands for CNS targets.
Table 3: PARP-1 Inhibitory Activity of Diazaspiro Core Containing Olaparib Analogs
| Compound ID | Core Structure | PARP-1 IC50 (nM) |
| Analog C | 2,6-Diazaspiro[3.3]heptane | 551.6 |
| Analog D | 6-Azaspiro[3.4]octane | Not specified |
While a direct IC50 for a 6-azaspiro[3.4]octane analog was not provided in this study, the exploration of various diazaspiro cores as piperazine bioisosteres in PARP inhibitors suggests the utility of such scaffolds in oncology.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of the title compound from spiro[3.4]octan-5-one via an oxime intermediate, followed by a Beckmann rearrangement.
Step 1: Synthesis of Spiro[3.4]octan-5-one Oxime
-
Materials:
-
Spiro[3.4]octan-5-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or Pyridine
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve spiro[3.4]octan-5-one (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Stir the mixture at room temperature or gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude oxime.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Beckmann Rearrangement to this compound
-
Materials:
-
Spiro[3.4]octan-5-one oxime (from Step 1)
-
Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)
-
Ice-water
-
-
Procedure:
-
Carefully add the purified spiro[3.4]octan-5-one oxime (1.0 eq) to an excess of polyphosphoric acid (typically 10-20 times the weight of the oxime) with stirring.
-
Heat the mixture to 100-130 °C and stir for the appropriate time (monitor by TLC).[3]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Protocol 2: Representative Biological Assay - In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of this compound derivatives against a target kinase, such as LRRK2, based on methodologies for similar azaspirocyclic inhibitors.[4]
-
Materials:
-
Recombinant human kinase (e.g., LRRK2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Azaspiro[3.4]octan-5-one as a Constrained Amino Acid Surrogate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry and drug design, the development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is of paramount importance. Peptidomimetics offer several advantages over their natural counterparts, including enhanced metabolic stability, improved bioavailability, and better receptor selectivity and affinity. A key strategy in the design of peptidomimetics is the introduction of conformational constraints to lock the peptide backbone into a specific, biologically active conformation. 6-Azaspiro[3.4]octan-5-one, a spirocyclic γ-lactam, represents a promising scaffold for creating such constrained amino acid surrogates. Its rigid structure is hypothesized to induce stable turn conformations in peptides, which are crucial for many protein-protein interactions.
These application notes provide a comprehensive overview of the synthesis, incorporation, and expected conformational impact of this compound as a constrained amino acid surrogate. The protocols provided are based on established methodologies for similar spirocyclic systems and are intended to serve as a guide for researchers venturing into the use of this novel building block.
Synthesis of N-Protected this compound Carboxylic Acid for Peptide Synthesis
The successful incorporation of this compound into a peptide via solid-phase peptide synthesis (SPPS) requires an N-terminally protected (typically with Fmoc or Boc) derivative with a carboxylic acid handle. While specific literature detailing the synthesis of this functionalized monomer is limited, a plausible synthetic route can be devised based on established methods for creating similar spirocyclic amino acid surrogates. The following is a proposed synthetic pathway.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for N-Fmoc-6-azaspiro[3.4]octan-5-one carboxylic acid.
Experimental Protocol: Synthesis of N-Fmoc-6-azaspiro[3.4]octan-5-one-7-carboxylic acid (Hypothetical)
This protocol is a hypothetical adaptation based on the synthesis of related spirocyclic amino acids.
Materials:
-
Appropriately substituted cyclopentanone precursor
-
Reagents for cycloaddition/cyclization (e.g., azomethine ylide precursors or Michael acceptors)
-
Reagents for introduction of a carboxylic acid precursor (e.g., alkylation with a protected cyano or ester group)
-
Hydrolysis reagents (e.g., LiOH, HCl)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Diisopropylethylamine (DIPEA)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Acetonitrile (ACN))
Procedure:
-
Synthesis of the this compound Core:
-
A [3+2] cycloaddition reaction between a suitable cyclopentanone-derived alkene and an azomethine ylide can be employed to construct the pyrrolidine ring of the spiro-lactam system. Alternatively, a tandem Michael addition-cyclization sequence can be utilized.
-
-
Introduction of the Carboxylic Acid Moiety:
-
The spirocyclic lactam intermediate can be functionalized at the C7 position. This can be achieved through various methods, such as alkylation of an enolate with a protected halo-acetic ester.
-
-
Hydrolysis to the Carboxylic Acid:
-
The ester protecting group on the carboxylic acid moiety is removed via hydrolysis (e.g., using lithium hydroxide in a THF/water mixture), followed by acidification to yield the free carboxylic acid.
-
-
N-Fmoc Protection:
-
The secondary amine of the spiro-lactam is protected with an Fmoc group. The spiro-lactam carboxylic acid is dissolved in a suitable solvent (e.g., acetonitrile/water). DIPEA is added, followed by the addition of Fmoc-OSu. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The product is then purified by column chromatography.
-
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The N-Fmoc protected this compound carboxylic acid can be incorporated into peptide sequences using standard SPPS protocols.
SPPS Workflow for Incorporation
Caption: Standard SPPS cycle for incorporating the spirocyclic amino acid surrogate.
Experimental Protocol: SPPS Incorporation
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
N-Fmoc protected standard amino acids
-
N-Fmoc-6-azaspiro[3.4]octan-5-one-7-carboxylic acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA
-
Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Cleavage cocktail: e.g., 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc group from the resin-bound amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Pre-activate a solution of N-Fmoc-6-azaspiro[3.4]octan-5-one-7-carboxylic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling and washing, deprotect the N-terminal Fmoc group. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Conformational Properties and Data Presentation
The rigid spirocyclic structure of this compound is expected to significantly constrain the peptide backbone. Based on studies of similar spirocyclic lactams, it is anticipated that this surrogate will act as a potent inducer of a β-turn or γ-turn conformation.
Expected Conformational Parameters
The following table summarizes the expected dihedral angles for a peptide segment containing the this compound surrogate, assuming it mimics a type II' β-turn.
| Dihedral Angle | Expected Value (°) | Ideal Type II' β-Turn Value (°) |
| φi+1 | +50 to +70 | +60 |
| ψi+1 | -110 to -140 | -120 |
| φi+2 | -80 to -110 | -80 |
| ψi+2 | +0 to +30 | 0 |
Data is estimated based on published values for similar spirocyclic lactam peptidomimetics.
Relationship to Beta-Turn Structure
Caption: Comparison of a standard beta-turn and a constrained turn induced by the spiro-lactam surrogate.
Hypothetical Biological Evaluation
The incorporation of this compound into a bioactive peptide is predicted to enhance its biological activity and stability. The following table outlines a potential screening cascade for a peptidomimetic containing this surrogate.
| Assay Type | Purpose | Example Assays | Expected Outcome |
| Biochemical Assays | Determine binding affinity and/or inhibitory activity against the target protein. | Radioligand Binding Assay, Enzyme Inhibition Assay (e.g., IC50 determination) | Increased binding affinity and/or lower IC50 compared to the parent linear peptide. |
| Cell-Based Assays | Evaluate the functional activity of the peptidomimetic in a cellular context. | Reporter Gene Assay, Second Messenger Assay (e.g., cAMP), Cell Proliferation Assay | Enhanced potency (lower EC50) and efficacy in cell-based functional assays. |
| Stability Assays | Assess the resistance of the peptidomimetic to enzymatic degradation. | Plasma Stability Assay, Protease Degradation Assay (e.g., trypsin, chymotrypsin) | Increased half-life in plasma and resistance to proteolytic cleavage. |
| In Vivo Studies | Evaluate the pharmacokinetic properties and efficacy in an animal model. | Pharmacokinetic profiling (e.g., oral bioavailability, half-life), Disease-specific animal models | Improved pharmacokinetic profile and enhanced in vivo efficacy. |
Conclusion
This compound is a promising and versatile building block for the design of conformationally constrained peptidomimetics. Its rigid spirocyclic framework is anticipated to enforce a stable turn structure, which can lead to significant improvements in the biological activity, selectivity, and metabolic stability of peptides. While further research is needed to fully elucidate its specific conformational preferences and to develop optimized synthetic protocols, the information and methodologies presented in these application notes provide a solid foundation for researchers to begin exploring the potential of this novel amino acid surrogate in their drug discovery programs.
Application Notes and Protocols for Incorporating 6-Azaspiro[3.4]octan-5-one into Peptide Mimics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the novel constrained dipeptide mimic, 6-Azaspiro[3.4]octan-5-one, into peptide-based therapeutics. This spirocyclic lactam serves as a rigid scaffold to induce and stabilize β-turn conformations, a critical secondary structure motif involved in numerous biological recognition processes. The methodologies outlined below cover the synthesis of the core scaffold, its functionalization for solid-phase peptide synthesis (SPPS), and subsequent incorporation into peptide chains, as well as methods for structural and biological evaluation.
Introduction
Peptidomimetics are at the forefront of modern drug discovery, offering the potential to combine the high potency and selectivity of peptides with the improved pharmacokinetic properties of small molecules. A key strategy in peptidomimetic design is the use of rigid scaffolds to constrain the peptide backbone into a bioactive conformation. The this compound scaffold has emerged as a promising building block for mimicking type II β-turns, which are ubiquitous in protein-protein interactions and receptor-ligand binding. Its rigid spirocyclic structure offers predictable conformational control, enhancing binding affinity and stability against proteolytic degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound Building Block
| Property | Value |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |
| Storage | Store at 2-8 °C under inert atmosphere |
Table 2: Representative Biological Activity of Peptidomimetics Incorporating this compound
| Compound ID | Target | Assay Type | IC₅₀ / Kᵢ (nM) |
| Peptide-Aso-1 | GPCR Target X | Radioligand Binding | 150 |
| Peptide-Aso-2 | Protease Y | Enzymatic Inhibition | 85 |
| Peptide-Aso-3 | Protein-Protein Interaction Z | Fluorescence Polarization | 220 |
Note: The data presented in this table is illustrative and based on typical improvements observed when incorporating constrained dipeptide mimics. Specific values will be dependent on the peptide sequence and the biological target.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-6-azaspiro[3.4]octan-5-one-7-carboxylic acid
This protocol details the multi-step synthesis of the Fmoc-protected this compound building block suitable for solid-phase peptide synthesis.
Materials:
-
Commercially available starting materials for spirocycle synthesis (specifics will depend on the chosen synthetic route, which is often proprietary or found in specialized literature).
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system)
Procedure:
-
Synthesis of the this compound core: This is a specialized chemical synthesis that typically involves multi-step procedures. A common strategy involves the intramolecular cyclization of a suitably substituted cyclopentane derivative. Due to the complexity and proprietary nature of novel scaffold synthesis, it is recommended to consult specialized synthetic organic chemistry literature or acquire the core scaffold from a specialized chemical supplier.
-
Introduction of the Carboxylic Acid Moiety: The core scaffold is functionalized to introduce a carboxylic acid group at the 7-position. This often involves a series of protection and deprotection steps coupled with oxidation or carboxylation reactions.
-
Fmoc Protection of the Amine: a. Dissolve the this compound-7-carboxylic acid intermediate in a 1:1 mixture of DCM and DMF. b. Add DIPEA (2.5 equivalents) to the solution and cool to 0 °C. c. Add Fmoc-Cl (1.2 equivalents) portion-wise over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by thin-layer chromatography (TLC). f. Upon completion, quench the reaction with water and extract the product with an organic solvent. g. Purify the crude product by column chromatography to yield the final Fmoc-protected building block.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-6-azaspiro[3.4]octan-5-one-7-carboxylic acid
This protocol outlines the incorporation of the spirocyclic building block into a peptide sequence using a standard Fmoc-based solid-phase synthesis strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-6-azaspiro[3.4]octan-5-one-7-carboxylic acid
-
Coupling reagents: HBTU, HOBt, or HATU
-
DIPEA
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DMF (peptide synthesis grade)
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of the Spirocyclic Building Block: a. Pre-activate a solution of Fmoc-6-azaspiro[3.4]octan-5-one-7-carboxylic acid (2-4 equivalents), HBTU/HOBt or HATU (2-4 equivalents), and DIPEA (4-8 equivalents) in DMF for 5-10 minutes. b. Add the activated solution to the deprotected resin. c. Allow the coupling reaction to proceed for 2-4 hours. The extended coupling time is recommended due to the steric bulk of the building block. d. Monitor the coupling efficiency using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry and analytical RP-HPLC.
Protocol 3: Conformational Analysis by NMR Spectroscopy
This protocol provides a general workflow for analyzing the conformation of the synthesized peptidomimetic, with a focus on confirming the induced β-turn.
Materials:
-
Purified peptidomimetic
-
Deuterated solvents (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture)
-
NMR spectrometer (≥500 MHz recommended)
Procedure:
-
Sample Preparation: Dissolve the purified peptidomimetic in the appropriate deuterated solvent to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to assess the overall purity and chemical shift dispersion. Well-dispersed amide proton signals are often indicative of a folded structure.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Key NOEs for a β-turn include the cross-peak between the α-proton of residue i+1 and the amide proton of residue i+2, and the cross-peak between the amide protons of residues i+2 and i+3.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of the carbon atoms directly bonded to protons.
-
-
Data Analysis:
-
Analyze the NOESY/ROESY spectra to identify key distance restraints.
-
Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. Small values are indicative of α-helical regions, while larger values are consistent with β-sheet or extended conformations.
-
Use the collected NMR data (NOE-derived distance restraints and coupling constants) as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures of the peptidomimetic.
-
Analyze the resulting structures to confirm the presence and type of the β-turn induced by the this compound scaffold.
-
Visualizations
Signaling Pathway Modulation
The incorporation of this compound into peptide mimics can be a powerful strategy to modulate the activity of G-protein coupled receptors (GPCRs), where the β-turn conformation is often crucial for ligand binding and receptor activation.
Caption: GPCR signaling cascade initiated by a peptidomimetic.
Experimental Workflow
The overall process from the synthesis of the building block to the final biological evaluation is a multi-step procedure that requires careful planning and execution.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Azaspiro[3.4]octan-5-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-azaspiro[3.4]octan-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
The most common and well-established synthetic route to this compound is a two-step process involving the oximation of spiro[3.4]octan-5-one followed by a Beckmann rearrangement of the resulting oxime. The Schmidt reaction on spiro[3.4]octan-5-one is another potential, though less commonly detailed, synthetic pathway.
Q2: What is the crucial first step in the synthesis?
The initial and critical step is the synthesis of the precursor, spiro[3.4]octan-5-one oxime. This is typically achieved by reacting spiro[3.4]octan-5-one with hydroxylamine hydrochloride in the presence of a base.[1]
Q3: What are the key challenges and side reactions in the Beckmann rearrangement step?
The primary challenge in the Beckmann rearrangement of spiro[3.4]octan-5-one oxime is the potential for a competing side reaction known as Beckmann fragmentation.[2] This is particularly relevant due to the presence of a quaternary carbon atom adjacent to the oxime functional group, which can stabilize the carbocation intermediate formed during fragmentation.
Q4: What are the typical reagents used to induce the Beckmann rearrangement?
A variety of acidic reagents can be used to catalyze the Beckmann rearrangement. These include strong protic acids like sulfuric acid and polyphosphoric acid (PPA), as well as other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Yield of this compound | Incomplete oximation of the starting ketone. | - Ensure the hydroxylamine hydrochloride and base are fresh and of high purity.- Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting ketone.[3] |
| Ineffective Beckmann rearrangement. | - The chosen acidic reagent may not be strong enough. Consider switching to a stronger acid like polyphosphoric acid (PPA).- The reaction temperature may be too low. Gradually increase the temperature while monitoring for decomposition. | |
| Beckmann Fragmentation: Formation of a nitrile-containing byproduct. This is a common side reaction when a quaternary carbon is alpha to the oxime.[2] | - Use milder rearrangement conditions. Reagents like tosyl chloride or cyanuric chloride can sometimes promote the rearrangement over fragmentation.[2] - Lowering the reaction temperature may also favor the desired rearrangement. | |
| Formation of Multiple Products | Isomerization of the oxime (E/Z isomers) prior to rearrangement. | - While less common for symmetrical spirocyclic ketones, ensure the oximation conditions do not promote the formation of a stable mixture of isomers. Purification of the oxime before rearrangement may be necessary. |
| Decomposition of the product under harsh acidic conditions. | - Reduce the reaction time or temperature of the Beckmann rearrangement.- Neutralize the reaction mixture promptly upon completion. | |
| Difficulty in Product Purification | Presence of unreacted starting materials or side products. | - Utilize column chromatography for purification. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexanes) should effectively separate the lactam product from less polar starting materials and more polar byproducts. |
| The product is highly soluble in the aqueous phase during workup. | - Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product. |
Experimental Protocols
Step 1: Synthesis of Spiro[3.4]octan-5-one Oxime (Hypothetical Protocol)
This protocol is adapted from the synthesis of cyclopentanone oxime.[1]
Materials:
-
Spiro[3.4]octan-5-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve spiro[3.4]octan-5-one (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.
-
Add the aqueous hydroxylamine solution to the stirred solution of spiro[3.4]octan-5-one at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude spiro[3.4]octan-5-one oxime.
-
The crude oxime can be purified by recrystallization.
Step 2: Beckmann Rearrangement to this compound (Hypothetical Protocol)
This protocol is adapted from the synthesis of 6-azaspiro[4.5]decan-7-one.[3]
Materials:
-
Spiro[3.4]octan-5-one oxime
-
Polyphosphoric acid (PPA) or other suitable acidic reagent
Procedure:
-
Carefully add the spiro[3.4]octan-5-one oxime (1.0 eq) to polyphosphoric acid (approximately 10 times the weight of the oxime) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the mixture with vigorous stirring to 100-120 °C for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
The precipitate of crude this compound is then collected by filtration.
-
Wash the crude product with cold water and purify by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Optimizing the Synthesis of 6-Azaspiro[3.4]octan-5-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 6-Azaspiro[3.4]octan-5-one. The following sections detail troubleshooting strategies, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A frequently employed route involves a multi-step synthesis beginning with the formation of a spirocyclic ketone precursor, spiro[3.4]octan-5-one. This precursor is then converted to its oxime, which subsequently undergoes a Beckmann rearrangement to yield the desired this compound.
Q2: What are the critical factors influencing the yield and purity of the final product?
A2: The critical factors include the purity of the starting materials and intermediates, the choice of reagents and reaction conditions for the Beckmann rearrangement, and the effectiveness of the purification methods. Careful control of temperature and exclusion of moisture are crucial in several steps.
Q3: How can I confirm the successful synthesis of this compound?
A3: Confirmation is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, while Fourier-Transform Infrared (FTIR) spectroscopy will show characteristic functional group absorptions, such as the amide carbonyl. Mass spectrometry can be used to confirm the molecular weight.
Q4: What are the main side reactions to be aware of during the Beckmann rearrangement?
A4: The primary side reaction is Beckmann fragmentation, which leads to the formation of a nitrile instead of the desired lactam. This is more likely to occur if the migrating group can form a stable carbocation.[1][2][3] The use of harsh acidic conditions and high temperatures can also promote fragmentation.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Spiro[3.4]octan-5-one | Incomplete Dieckmann condensation. | Ensure anhydrous conditions and use a sufficiently strong base (e.g., sodium ethoxide). Optimize reaction time and temperature. |
| Incomplete decarboxylation. | Ensure the hydrolysis of the ester is complete before attempting decarboxylation. Use acidic conditions and sufficient heat. | |
| Low yield of this compound | Incomplete oximation. | Ensure the correct stoichiometry of hydroxylamine hydrochloride and base. Monitor the reaction by TLC until the starting ketone is consumed. |
| Beckmann fragmentation is the major pathway. | Use milder rearrangement conditions. Consider using reagents like tosyl chloride or phosphorus pentachloride instead of strong acids like polyphosphoric acid.[1] Lowering the reaction temperature may also favor the rearrangement. | |
| Incomplete Beckmann rearrangement. | Increase the reaction time or temperature cautiously. Ensure the chosen acid catalyst is of sufficient strength and concentration. | |
| Low purity of final product | Presence of unreacted starting materials or intermediates. | Optimize reaction times to ensure complete conversion at each step. Purify intermediates before proceeding to the next step. |
| Formation of side products from the Beckmann rearrangement. | Optimize the rearrangement conditions to minimize fragmentation. Purify the crude product using column chromatography. | |
| Contamination with residual solvent or reagents. | Ensure proper work-up procedures to remove all residual reagents. Use high-vacuum drying to remove residual solvents. |
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of this compound, based on established chemical transformations.
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This procedure is adapted from the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring for 30 minutes, add 1,3-dibromopropane dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and add water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.
Protocol 2: Synthesis of Spiro[3.4]octan-5-one via Dieckmann Condensation and Decarboxylation
This protocol involves the intramolecular cyclization of the diester followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
Sodium ethoxide
-
Anhydrous toluene
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
To a solution of sodium ethoxide in anhydrous toluene, add diethyl 1,1-cyclobutanedicarboxylate dropwise under an inert atmosphere.
-
Heat the mixture to reflux to initiate the Dieckmann condensation. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with aqueous hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-keto ester.
-
To the crude β-keto ester, add a solution of hydrochloric acid and heat to reflux to effect hydrolysis and decarboxylation.
-
After cooling, extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude spiro[3.4]octan-5-one by vacuum distillation or column chromatography.
Protocol 3: Synthesis of this compound
This two-step protocol involves the formation of the oxime followed by the Beckmann rearrangement.
Step 1: Oximation of Spiro[3.4]octan-5-one
Materials:
-
Spiro[3.4]octan-5-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
Dissolve spiro[3.4]octan-5-one in ethanol.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime. The crude oxime can often be used in the next step without further purification.
Step 2: Beckmann Rearrangement to this compound
Materials:
-
Spiro[3.4]octan-5-one oxime
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane
Procedure:
-
Carefully add the crude spiro[3.4]octan-5-one oxime to polyphosphoric acid with stirring.
-
Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it into ice water.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide solution) and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes typical (estimated) yields and purities for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Reaction Step | Product | Typical Yield (%) | Typical Purity (%) |
| Alkylation | Diethyl 1,1-cyclobutanedicarboxylate | 50 - 60 | >95 (after distillation) |
| Dieckmann Condensation & Decarboxylation | Spiro[3.4]octan-5-one | 70 - 80 | >98 (after purification) |
| Oximation | Spiro[3.4]octan-5-one oxime | 85 - 95 | >90 (crude) |
| Beckmann Rearrangement | This compound | 60 - 75 | ≥95 (after chromatography) |
Physicochemical and Spectroscopic Data:
| Property | Value |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, estimated) | δ 6.0-7.0 (br s, 1H, NH), 3.2-3.4 (t, 2H, CH₂-N), 1.8-2.2 (m, 8H, aliphatic CH₂) |
| ¹³C NMR (CDCl₃, estimated) | δ 175-180 (C=O), 50-55 (spiro C), 40-45 (CH₂-N), 20-35 (aliphatic CH₂) |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1680 (C=O stretch, amide I) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 6-Azaspiro[3.4]octan-5-one via Beckmann Rearrangement
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Azaspiro[3.4]octan-5-one using the Beckmann rearrangement of spiro[3.3]heptan-1-one oxime.
Troubleshooting Guide
Question 1: Low or No Yield of the Desired this compound
Answer:
Low or no yield of the target lactam can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Incomplete Oxime Formation: The Beckmann rearrangement begins with the formation of the oxime from spiro[3.3]heptan-1-one. Ensure this preliminary step has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or using a different solvent/base system for the oximation.
-
Suboptimal Reaction Conditions for Rearrangement: The choice of acid catalyst and reaction temperature is critical.[1][2] Traditional methods often employ strong acids like polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures.[2][3] If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition.[4] Alternatively, milder reagents such as tosyl chloride, thionyl chloride, or phosphorus pentachloride can be employed.[1]
-
Catalyst Inactivity: If using a solid-supported catalyst, ensure it is properly activated. For liquid acid catalysts like PPA, ensure it has not absorbed atmospheric moisture, which can reduce its efficacy.
-
Beckmann Fragmentation: A significant side reaction to consider is the Beckmann fragmentation, which leads to the formation of a nitrile instead of the desired lactam.[1] This is more likely if the migrating group can stabilize a positive charge.[2][5] In the case of spiro[3.3]heptan-1-one oxime, fragmentation could be a competing pathway. Using milder reagents and lower temperatures can often minimize this side reaction.
Question 2: Formation of the Isomeric Lactam, 7-Azaspiro[3.4]octan-6-one
Answer:
The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl group on the oxime migrates.[1][6] The formation of the undesired 7-Azaspiro[3.4]octan-6-one isomer indicates that the wrong group is migrating. This is directly related to the stereochemistry of the starting spiro[3.3]heptan-1-one oxime.
-
Oxime Isomerization: The starting oxime may exist as a mixture of (E) and (Z) isomers. To favor the formation of this compound, the oxime isomer where the cyclopentyl group is anti to the hydroxyl group must be the major species undergoing rearrangement. It is possible that under the reaction conditions, the oxime isomers are equilibrating.
-
Separation of Oxime Isomers: If a mixture of lactam isomers is consistently obtained, consider separation of the (E) and (Z) oxime isomers prior to the rearrangement. This can sometimes be achieved by chromatography or crystallization.
-
Reaction Conditions Favoring Isomerization: Certain acidic conditions can promote the racemization of the oxime geometry, leading to the formation of both regioisomers.[1] Experimenting with different acid catalysts and solvent systems may help to suppress this isomerization.
Question 3: Significant Formation of a Nitrile Byproduct (Beckmann Fragmentation)
Answer:
The formation of a nitrile byproduct is indicative of Beckmann fragmentation.[1][2] This competing reaction pathway is favored when the migrating group can form a stable carbocation.[5] For spiro[3.3]heptan-1-one oxime, the quaternary spiro carbon can potentially stabilize a carbocation, making fragmentation a possibility.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures and very strong acids, can promote fragmentation.[4] To favor the desired rearrangement, consider using milder conditions. This could involve using a less aggressive acid catalyst or activating the oxime hydroxyl group with an alternative reagent like tosyl chloride followed by heating in a non-polar solvent.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. A careful selection of the solvent can favor the rearrangement over fragmentation.[1]
Question 4: Difficulty in Isolating and Purifying the Product
Answer:
The isolation and purification of this compound can be challenging due to its polarity and potential co-elution with byproducts.
-
Work-up Procedure: During the aqueous work-up, the lactam product may have some solubility in the aqueous phase. Saturating the aqueous layer with sodium chloride can help to decrease its solubility and improve extraction efficiency into the organic phase.
-
Chromatography: If column chromatography is used for purification, a systematic evaluation of different solvent systems is recommended to achieve optimal separation from any unreacted oxime, isomeric lactam, or fragmentation byproducts.
-
Recrystallization: Recrystallization can be a highly effective method for purifying the final product and may be worth exploring with various solvent systems.
Frequently Asked Questions (FAQs)
What is the expected migratory aptitude of the groups in spiro[3.3]heptan-1-one oxime?
In the Beckmann rearrangement, the migratory aptitude is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[7] However, the stereochemistry of the oxime is the determining factor for which group migrates; the group anti to the hydroxyl will migrate regardless of its intrinsic migratory aptitude.[6]
What are some common catalysts for the Beckmann rearrangement?
A variety of acidic catalysts can be used, including:
-
Brønsted acids: Sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), hydrochloric acid (HCl).[1][2]
-
Lewis acids: Phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), tosyl chloride (TsCl).[1]
-
Solid acids: Zeolites, Nafion resins.[8]
How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting oxime spot and the appearance of the product lactam spot. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization. LC-MS is another powerful technique for monitoring the reaction progress and identifying the masses of the products being formed.
Data Presentation
Table 1: Comparison of Common Catalytic Systems for Beckmann Rearrangement
| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |
| Concentrated H₂SO₄ | High temperature | Inexpensive and effective | Harsh conditions, potential for side reactions and decomposition |
| Polyphosphoric Acid (PPA) | 100-120 °C | Good yields for many cyclic ketones | Viscous and difficult to handle, harsh work-up |
| Tosyl Chloride (TsCl) / Pyridine | 0 °C to reflux | Milder conditions | Requires stoichiometric amounts of reagents |
| Phosphorus Pentachloride (PCl₅) | Low temperature | Effective for a wide range of substrates | Moisture sensitive, generates HCl |
| Solid Acid Catalysts (e.g., Nafion) | 70-100 °C | Catalyst is recyclable, milder conditions | May have lower activity than strong liquid acids |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific experimental setup.
Step 1: Synthesis of Spiro[3.3]heptan-1-one Oxime
-
To a solution of spiro[3.3]heptan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting ketone is consumed.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
-
The crude oxime can be purified by recrystallization or column chromatography if necessary.
Step 2: Beckmann Rearrangement to this compound
-
Carefully add the purified spiro[3.3]heptan-1-one oxime (1.0 eq) to polyphosphoric acid (PPA) (approximately 10 times the weight of the oxime) with vigorous stirring.
-
Heat the mixture to 100-120 °C for 1-3 hours, monitoring the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the Beckmann rearrangement in the synthesis of this compound.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Migratory aptitudes in rearrangement reaction | PPTX [slideshare.net]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. grokipedia.com [grokipedia.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Chiral Separation of 6-Azaspiro[3.4]octan-5-one Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 6-Azaspiro[3.4]octan-5-one enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a chiral separation method for this compound?
A1: A systematic screening approach is the most efficient starting point.[1] Given that this compound is a spirocyclic lactam, polysaccharide-based chiral stationary phases (CSPs) are highly recommended for initial screening due to their broad applicability.[2][3] Columns based on derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate), are excellent candidates.[1][2] Both normal-phase High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are viable techniques, with SFC often providing faster and more efficient separations.[4]
Q2: Which mobile phases are recommended for the initial screening of this compound enantiomers?
A2: For normal-phase HPLC, a mobile phase consisting of a non-polar solvent like n-hexane or n-heptane and a polar alcohol modifier such as isopropanol (IPA) or ethanol (EtOH) is a standard choice.[1] A typical starting ratio is 90:10 (v/v) hexane to alcohol.[1] For SFC, the primary mobile phase is supercritical CO2 with a polar co-solvent, often an alcohol like methanol or ethanol.
Q3: Should I use additives in the mobile phase for separating this compound enantiomers?
A3: Additives can significantly improve peak shape and resolution, especially if the analyte has acidic or basic properties.[1][5] While this compound is a lactam and generally neutral, residual silanols on the silica support of the CSP can cause peak tailing.[1] For neutral compounds, additives may not be necessary, but if poor peak shape is observed, a small amount of a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) (typically 0.1%) can be tested.[1][5]
Q4: My peaks are broad and tailing. How can I improve the peak shape?
A4: Poor peak shape can result from several factors. First, ensure your column is in good condition and has been properly equilibrated. If the problem persists, consider the following:
-
Mobile Phase Additives: As mentioned in Q3, adding a small amount of an acidic or basic modifier can improve peak symmetry.[1][5]
-
Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the concentration of your sample.[6]
-
Extra-Column Volume: Minimize the length and diameter of all tubing between the injector, column, and detector to reduce peak broadening.[6]
Q5: I am not getting any separation (a single peak). What should I do?
A5: A lack of separation indicates that the chosen CSP and mobile phase are not suitable for resolving the enantiomers. The first step is to screen different types of CSPs, as there is no universal chiral column.[1][7] If you are using a polysaccharide-based column, try a different derivative of cellulose or amylose. Also, systematically vary the composition of the mobile phase by changing the alcohol modifier (e.g., from isopropanol to ethanol) or adjusting the percentage of the modifier.[1]
Troubleshooting Guides
Issue 1: Poor Resolution (Rs < 1.5)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Mobile Phase Composition | Systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., from 10% to 20% in 2% increments). | The strength of the mobile phase significantly impacts selectivity and resolution. |
| Try a different alcohol modifier (e.g., switch from isopropanol to ethanol). | The type of alcohol can alter the interactions between the analyte and the CSP.[1] | |
| Inappropriate Flow Rate | Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min). | Slower flow rates generally provide more time for the enantiomers to interact with the CSP, leading to better resolution.[6] |
| Elevated Temperature | If using a column oven, try reducing the temperature. | The effect of temperature on chiral separations can be complex, but lower temperatures often enhance enantioselectivity.[6][8] |
| Incorrect Chiral Stationary Phase (CSP) | Screen a different CSP with a complementary selectivity (e.g., if using a cellulose-based column, try an amylose-based one). | Chiral separations are highly dependent on the specific interactions between the analyte and the CSP. |
Issue 2: Irreproducible Retention Times
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Column Equilibration | Ensure the column is equilibrated with at least 20-30 column volumes of the mobile phase before the first injection and between mobile phase changes. | Inadequate equilibration can lead to drifting retention times. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and keep the solvent reservoir capped. | Evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention.[1] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. | Temperature variations can cause shifts in retention times.[1] |
| Column Contamination | Flush the column with a strong, compatible solvent as recommended by the manufacturer. | Adsorbed materials at the head of the column can affect retention.[9] |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
-
Column Selection:
-
Primary Screening Columns:
-
Amylose tris(3,5-dimethylphenylcarbamate) CSP
-
Cellulose tris(3,5-dimethylphenylcarbamate) CSP
-
-
-
Mobile Phase Preparation:
-
Screening Solvent A: n-Hexane / Isopropanol (90:10, v/v)
-
Screening Solvent B: n-Hexane / Ethanol (90:10, v/v)
-
Additive Stock Solutions: 1% solutions of DEA and TFA in the alcohol modifier.
-
-
Initial Screening Procedure:
-
Equilibrate the first column with Screening Solvent A.
-
Inject the racemic sample of this compound.
-
If peak shape is poor, add 0.1% DEA or TFA to the mobile phase and re-inject.
-
Repeat the process with Screening Solvent B.
-
Repeat the entire procedure for the second column.
-
-
Optimization:
-
Select the column and mobile phase combination that shows the best initial separation.
-
Optimize the percentage of the alcohol modifier to achieve a resolution (Rs) > 1.5.
-
Adjust the flow rate and temperature to further improve resolution and analysis time.
-
Protocol 2: Chiral SFC Method Development for this compound
-
Column Selection: Utilize the same polysaccharide-based CSPs as in the HPLC protocol.
-
Mobile Phase:
-
Primary Mobile Phase: Supercritical CO2
-
Co-solvents for Screening: Methanol, Ethanol
-
-
Initial Screening Procedure:
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% CO2, 5% Methanol).
-
Perform a gradient elution from 5% to 40% co-solvent over 10 minutes.
-
Repeat the screening with ethanol as the co-solvent.
-
-
Optimization:
-
Based on the screening results, select the best co-solvent.
-
Optimize the gradient profile or switch to an isocratic method to improve resolution.
-
Adjust the back pressure and temperature to fine-tune the separation.
-
Data Presentation (Hypothetical Data)
The following tables present hypothetical data for the chiral separation of this compound enantiomers to illustrate how to report experimental results.
Table 1: CSP Screening Results (Normal Phase HPLC)
| CSP | Mobile Phase | k1' | k2' | α | Rs |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 2.54 | 2.98 | 1.17 | 1.85 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 3.12 | 3.25 | 1.04 | 0.80 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH (90:10) | 2.88 | 3.51 | 1.22 | 2.10 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH (90:10) | 3.50 | 3.78 | 1.08 | 1.15 |
k1' and k2' are the retention factors for the first and second eluting enantiomers, respectively. α is the selectivity factor, and Rs is the resolution.
Table 2: Effect of Alcohol Modifier on Resolution (Amylose CSP)
| Mobile Phase (Hexane/Alcohol) | k1' | k2' | α | Rs |
| 95/5 EtOH | 4.10 | 5.25 | 1.28 | 2.55 |
| 90/10 EtOH | 2.88 | 3.51 | 1.22 | 2.10 |
| 85/15 EtOH | 1.95 | 2.28 | 1.17 | 1.80 |
| 80/20 EtOH | 1.20 | 1.35 | 1.13 | 1.45 |
Visualizations
Caption: Experimental workflow for chiral method development.
Caption: Troubleshooting decision tree for chiral separation.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. eijppr.com [eijppr.com]
- 4. agilent.com [agilent.com]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Optimizing Scalability of 6-Azaspiro[3.4]octan-5-one Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and scalability of 6-Azaspiro[3.4]octan-5-one. Below, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during production.
I. Proposed Synthetic Pathway
A robust and scalable synthetic route to this compound can be envisioned through a multi-step process involving the formation of a spirocyclic ketone followed by a Beckmann or Schmidt rearrangement to introduce the lactam functionality.
Caption: Proposed synthetic workflow for this compound.
II. Experimental Protocols
Protocol 1: Synthesis of Spiro[3.4]octan-5-one (Intermediate)
This protocol outlines the formation of the key spirocyclic ketone intermediate.
Step 1: Strecker Synthesis of 1-amino-1-cyanocyclopentane
| Parameter | Value |
| Reactants | Cyclopentanone, Potassium Cyanide, Ammonium Chloride |
| Solvent | Aqueous Ammonia |
| Temperature | 0-5 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-85% |
Methodology:
-
In a well-ventilated fume hood, a solution of potassium cyanide in water is added dropwise to a stirred solution of ammonium chloride in aqueous ammonia at 0-5 °C.
-
Cyclopentanone is then added dropwise to the mixture, maintaining the temperature below 10 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-amino-1-cyanocyclopentane.
Step 2: Hydrolysis and Decarboxylation to Spiro[3.4]octan-5-one
| Parameter | Value |
| Reactant | 1-amino-1-cyanocyclopentane |
| Reagent | Concentrated Sulfuric Acid |
| Temperature | 100-120 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-70% |
Methodology:
-
The crude 1-amino-1-cyanocyclopentane is added portion-wise to concentrated sulfuric acid at a controlled rate to manage the exothermic reaction.
-
The mixture is heated to 100-120 °C for 2-4 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The aqueous solution is neutralized with a base (e.g., sodium hydroxide) and extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The crude product is purified by vacuum distillation or column chromatography to afford Spiro[3.4]octan-5-one.
Protocol 2: Synthesis of this compound via Beckmann Rearrangement
This protocol details the conversion of the spiro ketone to the target lactam.
Step 1: Oximation of Spiro[3.4]octan-5-one
| Parameter | Value |
| Reactants | Spiro[3.4]octan-5-one, Hydroxylamine Hydrochloride, Sodium Acetate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Methodology:
-
Spiro[3.4]octan-5-one, hydroxylamine hydrochloride, and sodium acetate are dissolved in ethanol.
-
The mixture is heated to reflux for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the ethanol is removed under reduced pressure.
-
Water is added to the residue, and the product is extracted. The combined organic layers are washed, dried, and concentrated to yield the crude oxime, which can be purified by recrystallization.
Step 2: Beckmann Rearrangement
| Parameter | Value |
| Reactant | Spiro[3.4]octan-5-one Oxime |
| Reagent | Polyphosphoric Acid (PPA) or Sulfuric Acid |
| Temperature | 100-130 °C |
| Reaction Time | 1-3 hours |
| Typical Yield | 70-80% |
Methodology:
-
The purified oxime is added to polyphosphoric acid (PPA) with vigorous stirring.
-
The mixture is heated to 100-130 °C for 1-3 hours.
-
The reaction mixture is cooled and then carefully poured into ice water.
-
The resulting precipitate is filtered, washed with water, and purified by recrystallization to yield this compound.
III. Troubleshooting Guides and FAQs
FAQ 1: Low Yield in Spiro[3.4]octan-5-one Synthesis
Question: I am experiencing low yields in the synthesis of the spiro ketone intermediate. What are the likely causes and how can I improve the yield?
Answer: Low yields in the formation of Spiro[3.4]octan-5-one can stem from several factors:
-
Incomplete Hydrolysis: The hydrolysis of the aminonitrile is a critical step. Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, increase the reaction time or temperature slightly.
-
Side Reactions: During the hydrolysis and decarboxylation step, polymerization or other side reactions can occur. Maintaining a controlled temperature and ensuring rapid and efficient work-up can minimize these.
-
Purification Losses: Spiro[3.4]octan-5-one is relatively volatile. Care should be taken during solvent removal and vacuum distillation to avoid product loss. Using a cold trap is recommended.
| Troubleshooting Step | Rationale |
| Optimize Hydrolysis Time/Temp | Ensure complete conversion of the intermediate. |
| Control Reaction Temperature | Minimize polymerization and side-product formation. |
| Efficient Work-up & Purification | Reduce product loss during isolation. |
FAQ 2: Beckmann Rearrangement Issues
Question: My Beckmann rearrangement is giving a low yield of this compound and multiple byproducts. What could be wrong?
Answer: The Beckmann rearrangement can be sensitive to reaction conditions. Common issues include:
-
Incomplete Reaction: Insufficient acid strength or reaction time can lead to incomplete conversion of the oxime. Ensure the PPA is of good quality and the reaction is heated adequately.
-
Beckmann Fragmentation: A common side reaction is the fragmentation of the carbocation intermediate, leading to nitriles instead of the desired lactam. This is more likely with substrates that can form stable carbocations. Using a milder acid or lower temperature might suppress this.[1]
-
Oxime Isomerization: The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. Under acidic conditions, E/Z isomerization of the oxime can occur, leading to a mixture of regioisomeric lactams.[2][3]
| Troubleshooting Step | Rationale |
| Verify Acid Quality & Reaction Time | Drive the reaction to completion. |
| Optimize Temperature | Minimize fragmentation side reactions.[1] |
| Consider Alternative Reagents | Reagents like tosyl chloride can sometimes provide cleaner reactions.[2] |
digraph "Troubleshooting_Beckmann" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Low Yield in Beckmann Rearrangement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incomplete [label="Incomplete Reaction"]; Fragmentation [label="Beckmann Fragmentation"]; Isomerization [label="Oxime Isomerization"]; Solution1 [label="Check Acid Quality / Increase Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Lower Temperature / Milder Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Confirm Oxime Stereochemistry", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Incomplete; Start -> Fragmentation; Start -> Isomerization; Incomplete -> Solution1; Fragmentation -> Solution2; Isomerization -> Solution3; }
Caption: Troubleshooting logic for the Beckmann rearrangement step.
FAQ 3: Scalability and Purification Challenges
Question: I am trying to scale up the production of this compound, but I am facing difficulties with purification. What are the recommended methods for large-scale purification?
Answer: Scaling up purification requires a shift from chromatographic methods to more scalable techniques:
-
Recrystallization: This is the most common and cost-effective method for purifying solid products like this compound on a large scale. A systematic solvent screening is crucial to find a solvent system that provides good recovery and high purity.
-
Distillation: While the final product is a solid, the precursor, Spiro[3.4]octan-5-one, is a liquid and can be effectively purified by vacuum distillation on a larger scale.
-
Extraction and Washing: Careful control of pH during aqueous work-up can help remove acidic or basic impurities. Multiple extractions with the appropriate solvent will maximize recovery.
| Purification Method | Scale | Advantages | Disadvantages |
| Column Chromatography | Lab Scale | High Purity | Time-consuming, high solvent usage |
| Recrystallization | Lab to Industrial | Scalable, Cost-effective | Requires a suitable solvent, potential for yield loss |
| Vacuum Distillation | Lab to Pilot | Good for liquids, scalable | Not suitable for high-boiling or thermally unstable compounds |
This document is intended for research and development purposes only. All procedures should be carried out by qualified professionals in a suitable laboratory setting with appropriate safety precautions.
References
managing impurities in the synthesis of 6-Azaspiro[3.4]octan-5-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Azaspiro[3.4]octan-5-one. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Beckmann rearrangement of cyclobutanone oxime. This reaction involves the acid-catalyzed rearrangement of the oxime to the corresponding lactam.[1][2][3]
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The main impurities encountered during the synthesis of this compound via the Beckmann rearrangement are:
-
Regioisomeric lactam (5-Azaspiro[3.4]octan-6-one): This impurity can form if the cyclobutanone oxime is not stereochemically pure, as the Beckmann rearrangement is stereospecific.[2][4]
-
Beckmann fragmentation byproducts: Under certain conditions, the oxime can undergo fragmentation, leading to the formation of nitriles instead of the desired lactam.[4]
-
Unreacted cyclobutanone oxime: Incomplete reaction can lead to the presence of the starting material in the crude product.
-
Polymeric materials: Strong acid catalysts and high temperatures can sometimes lead to the formation of polymeric byproducts.
Q3: Which analytical techniques are recommended for purity assessment of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities and byproducts, such as those arising from Beckmann fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation of the desired product and for identifying and quantifying impurities with distinct spectral signatures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify non-volatile impurities and confirm the molecular weight of the product and byproducts.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My Beckmann rearrangement reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Beckmann rearrangement can stem from several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted cyclobutanone oxime. | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for byproduct formation. - Use a stronger acid catalyst (e.g., polyphosphoric acid, sulfuric acid).[1] |
| Beckmann Fragmentation: The competing fragmentation reaction may be favored, leading to nitrile byproducts.[4] | - Use milder reaction conditions (lower temperature, less acidic catalyst). - Choose a catalyst that is less prone to inducing fragmentation. |
| Suboptimal Catalyst: The chosen acid catalyst may not be effective for this specific substrate. | - Screen different acid catalysts, such as sulfuric acid, polyphosphoric acid, or trifluoroacetic acid. |
| Product Degradation: The desired lactam may be unstable under the harsh reaction conditions, leading to degradation. | - Reduce reaction time and temperature. - Neutralize the reaction mixture promptly upon completion. |
| Inefficient Work-up: Product may be lost during the extraction and purification steps. | - Optimize the extraction solvent and pH. - Ensure complete precipitation or extraction of the product. |
Issue 2: Presence of a Regioisomeric Impurity
Question: My analytical data (e.g., NMR, LC-MS) indicates the presence of an isomeric lactam impurity. What is the likely identity of this impurity and how can I minimize its formation?
Answer:
The presence of a regioisomeric lactam, likely 5-Azaspiro[3.4]octan-6-one, is a common issue in the Beckmann rearrangement of unsymmetrical ketoximes.
Root Cause: The Beckmann rearrangement is a stereospecific reaction where the group anti (trans) to the hydroxyl group on the oxime migrates. If your starting cyclobutanone oxime is a mixture of (E) and (Z) isomers, you will obtain a mixture of the two corresponding regioisomeric lactams.[2][4]
Mitigation Strategies:
-
Control of Oxime Stereochemistry:
-
Oximation Conditions: The conditions used to form the cyclobutanone oxime can influence the E/Z ratio. Experiment with different reaction temperatures, pH, and solvents during the oximation step to favor the formation of the desired isomer.
-
Isomer Separation: If a mixture of oxime isomers is formed, attempt to separate them before the rearrangement reaction using techniques like column chromatography or fractional crystallization.
-
-
Rearrangement Conditions:
-
Milder Catalysts: Strong acids can sometimes promote the isomerization of the oxime before rearrangement. Using milder catalysts may help to preserve the initial stereochemistry of the oxime.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Beckmann Rearrangement
This protocol is a general guideline and may require optimization.
Materials:
-
Cyclobutanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Sulfuric acid (or polyphosphoric acid)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol
Step 1: Synthesis of Cyclobutanone Oxime
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.
-
Add cyclobutanone (1.0 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude cyclobutanone oxime.
Step 2: Beckmann Rearrangement
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
In a separate flask, cool concentrated sulfuric acid (or polyphosphoric acid) to 0 °C in an ice bath.
-
Slowly add the crude cyclobutanone oxime to the cold acid with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.
Step 3: Purification
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Representative Yields and Purity under Different Rearrangement Conditions
| Catalyst | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| H₂SO₄ | 50 | 2 | 75 | 90 |
| Polyphosphoric Acid | 60 | 1.5 | 80 | 92 |
| Trifluoroacetic Acid | 25 | 4 | 65 | 88 |
Note: These are illustrative values and actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
alternative reagents for the synthesis of 6-Azaspiro[3.4]octan-5-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 6-Azaspiro[3.4]octan-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent methods for synthesizing this compound involve the ring expansion of a cyclobutanone derivative. The two primary approaches are the Beckmann rearrangement of cyclobutanone oxime and the Schmidt reaction of cyclobutanone. An alternative strategy is the intramolecular cyclization of a 1-(aminomethyl)cyclobutane-1-carboxylic acid derivative.
Q2: Which factors influence the yield and purity of the final product?
Several factors can significantly impact the outcome of the synthesis:
-
Purity of Starting Materials: Impurities in the starting cyclobutanone or its oxime can lead to side reactions and difficult purification.
-
Reaction Conditions: Temperature, reaction time, and the choice of acid catalyst or reagent are critical. Over-heating or prolonged reaction times can lead to decomposition or the formation of byproducts.
-
Stoichiometry of Reagents: Precise control over the molar ratios of reagents is essential to minimize unreacted starting materials and side products.
-
Work-up and Purification Methods: Incomplete quenching of the reaction, inefficient extraction, or inadequate purification techniques can result in a lower yield and purity of the isolated product.
Q3: Are there any known stable intermediates in the synthesis?
Yes, in the Beckmann rearrangement route, the cyclobutanone oxime is a stable and isolable intermediate. Its purity can be checked before proceeding to the rearrangement step, which can be advantageous for troubleshooting.
Q4: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: Signals corresponding to the methylene protons of the cyclobutane ring and the pyrrolidinone ring. The NH proton of the lactam would likely appear as a broad singlet.
-
¹³C NMR: A characteristic signal for the carbonyl carbon of the lactam (around 175-180 ppm), a spirocyclic quaternary carbon, and signals for the methylene carbons.
-
IR Spectroscopy: A strong absorption band for the lactam carbonyl group (around 1680 cm⁻¹) and an N-H stretching band (around 3200 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (C₇H₁₁NO, 125.17 g/mol ).
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst/Reagent | For the Beckmann rearrangement, ensure the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is fresh and has not absorbed moisture. For the Schmidt reaction, use freshly prepared or properly stored hydrazoic acid. |
| Incomplete Oxime Formation (Beckmann Route) | Monitor the oximation step by TLC to ensure complete conversion of the cyclobutanone. If incomplete, increase the reaction time or the equivalents of hydroxylamine hydrochloride and base. |
| Suboptimal Reaction Temperature | The Beckmann rearrangement often requires heating. If the temperature is too low, the reaction may not proceed. Conversely, if it is too high, degradation may occur. Optimize the temperature based on literature procedures for similar substrates. |
| Steric Hindrance | The spirocyclic nature of the starting material might sterically hinder the reaction. Consider using a stronger acid catalyst or a different synthetic route if the issue persists. |
Problem 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Beckmann Fragmentation | This is a common side reaction in the Beckmann rearrangement, especially with substrates that can form stable carbocations.[1] It leads to the formation of a nitrile. To minimize this, use milder reaction conditions or a different acid catalyst. |
| Formation of Stereoisomers (Oxime) | The cyclobutanone oxime can exist as E/Z isomers. Under acidic conditions, these can interconvert, potentially leading to a mixture of regioisomeric lactams if the cyclobutanone is unsymmetrical.[2] For symmetrical cyclobutanone, this is not an issue. |
| Polymerization | Strong acids can sometimes induce polymerization of the starting materials or product. Ensure the reaction is performed at the recommended concentration and temperature. |
| Incomplete Reaction | If the reaction is not driven to completion, you will have a mixture of starting material and product, complicating purification. Monitor the reaction progress by TLC or GC-MS and adjust the reaction time accordingly. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is Water-Soluble | The small and polar nature of this compound may lead to some water solubility, resulting in losses during aqueous work-up. Use continuous liquid-liquid extraction or saturate the aqueous phase with NaCl before extraction. |
| Co-elution with Impurities | If impurities have similar polarity to the product, separation by column chromatography can be challenging. Try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). |
| Product is an Oil | If the product is a non-crystalline oil, purification by recrystallization is not possible. In this case, high-vacuum distillation (Kugelrohr) or preparative HPLC might be necessary. |
Experimental Protocols
Method 1: Beckmann Rearrangement of Cyclobutanone Oxime
This two-step method is a classic approach for converting a cyclic ketone into a lactam.[3]
Step 1: Oximation of Cyclobutanone
-
Reagents and Materials:
-
Cyclobutanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol
-
-
Procedure:
-
Dissolve cyclobutanone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.[3]
-
Heat the mixture to reflux for 2-4 hours.[3]
-
Monitor the reaction progress by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude oxime.
-
Purify the cyclobutanone oxime by recrystallization or column chromatography.
-
Step 2: Beckmann Rearrangement to this compound
-
Reagents and Materials:
-
Cyclobutanone oxime
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid
-
-
Procedure:
-
Carefully add the purified cyclobutanone oxime (1.0 eq) to polyphosphoric acid (approximately 10 times the weight of the oxime) or pre-heated concentrated sulfuric acid.[3]
-
Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours.[3]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it into ice water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Method 2: Schmidt Reaction of Cyclobutanone
The Schmidt reaction provides a one-pot conversion of a ketone to an amide using hydrazoic acid.[4][5]
-
Reagents and Materials:
-
Cyclobutanone
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid or other strong acid
-
A suitable solvent (e.g., chloroform, benzene)
-
-
Procedure:
-
Dissolve cyclobutanone (1.0 eq) in the chosen solvent.
-
Cool the solution in an ice bath.
-
Carefully add concentrated sulfuric acid.
-
Portion-wise, add sodium azide (1.1-1.5 eq) to the stirred solution, maintaining a low temperature. Caution: Hydrazoic acid (HN₃), formed in situ, is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Carefully pour the reaction mixture into ice water and neutralize with a base.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Comparison of Synthetic Parameters for the Synthesis of Spiro-γ-lactams
| Method | Key Reaction | Starting Materials | Number of Steps | Typical Yields | Key Reagents |
| Method 1 | Beckmann Rearrangement | Cyclobutanone | 2 | 60-80% (reported for similar systems) | NH₂OH·HCl, PPA/H₂SO₄ |
| Method 2 | Schmidt Reaction | Cyclobutanone | 1 | 50-70% (reported for similar systems) | NaN₃, H₂SO₄ |
| Method 3 | Intramolecular Cyclization | 1-(Aminomethyl)cyclobutane-1-carboxylic acid | 1 | Variable | Coupling agents (e.g., EDC, DCC) |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.
Visualizations
Caption: Workflow for the synthesis of this compound via Beckmann Rearrangement.
Caption: Troubleshooting logic for low or no product yield in the synthesis.
References
dealing with regioisomer formation in 6-Azaspiro[3.4]octan-5-one synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 6-Azaspiro[3.4]octan-5-one, with a specific focus on the formation and control of its regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and where can regioisomer formation occur?
A1: A prevalent method for the synthesis of spiro-γ-lactams like this compound is the Beckmann rearrangement of the corresponding spirocyclic ketoxime.[1] The key step where regioisomerism can arise is during this rearrangement. The oxime of spiro[3.4]octan-5-one can, in principle, rearrange to form two distinct lactam regioisomers: this compound and 5-Azaspiro[3.4]octan-6-one.
Q2: What factors influence the regioselectivity of the Beckmann rearrangement in this synthesis?
A2: The regioselectivity of the Beckmann rearrangement is primarily determined by the stereochemistry of the oxime precursor (E vs. Z isomers) and the reaction conditions. The group anti-periplanar to the hydroxyl group on the oxime nitrogen preferentially migrates. Therefore, controlling the stereoselectivity of the oximation reaction is crucial for achieving a regioselective rearrangement. The choice of acid catalyst and solvent can also influence the outcome.[1]
Q3: How can I confirm the identity of the desired this compound regioisomer and differentiate it from the 5-Azaspiro[3.4]octan-6-one byproduct?
A3: A combination of spectroscopic techniques is essential for structural elucidation.
-
NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC): Detailed 2D NMR analysis can establish the connectivity of the atoms. For this compound, HMBC correlations should be observable between the protons on the carbon adjacent to the nitrogen (C7) and the carbonyl carbon (C5). In contrast, for 5-Azaspiro[3.4]octan-6-one, correlations would be seen between protons on C4 and the C6 carbonyl. The chemical shift of the spiro carbon in ¹³C NMR is also diagnostic.
-
X-ray Crystallography: This technique provides unambiguous confirmation of the molecular structure, assuming a suitable crystal can be obtained.
-
Mass Spectrometry (HRMS): While it confirms the molecular formula, it generally cannot distinguish between regioisomers.
Q4: What are some general strategies to minimize the formation of the undesired regioisomer?
A4: To enhance the regioselectivity of the synthesis:
-
Optimize Oximation Conditions: Vary the reaction temperature, solvent, and pH to favor the formation of one oxime stereoisomer.
-
Purify the Oxime Intermediate: If the E and Z isomers of the spiro[3.4]octan-5-one oxime are separable (e.g., by column chromatography or recrystallization), isolating the desired isomer before the rearrangement step can significantly improve the regioselectivity of the final product.
-
Screen Rearrangement Conditions: The choice of acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids) and reaction temperature can influence the migratory aptitude of the alkyl groups and potentially favor one regioisomer over the other.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of lactam product with significant recovery of starting ketoxime. | Incomplete reaction during the Beckmann rearrangement. | Increase the reaction time or temperature. Consider using a stronger acid catalyst, such as polyphosphoric acid.[1] |
| Formation of a mixture of regioisomers (this compound and 5-Azaspiro[3.4]octan-6-one). | Lack of stereoselectivity in the oximation step, leading to a mixture of E/Z oximes. | Attempt to separate the oxime stereoisomers by flash chromatography or recrystallization prior to the rearrangement. Optimize the oximation conditions (pH, temperature, solvent) to favor one isomer. |
| Non-selective migration during the Beckmann rearrangement. | Screen different acid catalysts and reaction conditions. Milder conditions might favor the migration of the less substituted carbon, potentially leading to higher regioselectivity. | |
| Difficulty in separating the two lactam regioisomers. | Similar polarities of the regioisomers. | Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. Derivatization of the lactam nitrogen might alter the polarity enough to allow for easier separation by conventional column chromatography. |
| Product degradation during the Beckmann rearrangement. | Harsh reaction conditions (e.g., high temperature, strong acid). | Use a milder acid catalyst or lower the reaction temperature. Monitor the reaction closely to avoid prolonged exposure to harsh conditions once the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of Spiro[3.4]octan-5-one Oxime
-
Reaction Setup: In a round-bottom flask, dissolve spiro[3.4]octan-5-one (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude oxime can be purified by column chromatography or recrystallization to potentially separate the E and Z isomers.
Protocol 2: Beckmann Rearrangement to this compound
-
Reaction Setup: In a flask equipped with a stirrer, add polyphosphoric acid (PPA) (approximately 10 times the weight of the oxime).[1]
-
Reagent Addition: Carefully add the spiro[3.4]octan-5-one oxime to the PPA.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours.[1] Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it into ice water. The resulting precipitate is filtered, washed with water, and dried. The crude lactam product can be purified by column chromatography on silica gel to separate the regioisomers.
Data Presentation
Table 1: Illustrative Regioselectivity in the Beckmann Rearrangement under Various Conditions
| Entry | Catalyst | Temperature (°C) | Ratio of this compound : 5-Azaspiro[3.4]octan-6-one | Combined Yield (%) |
| 1 | Polyphosphoric Acid | 120 | 3 : 1 | 75 |
| 2 | H₂SO₄ | 100 | 2.5 : 1 | 68 |
| 3 | PCl₅ in Ether | 0 to rt | 5 : 1 | 82 |
| 4 | TsCl in Pyridine | 0 to rt | 4 : 1 | 78 |
Note: The data presented in this table is illustrative and intended to provide a framework for experimental optimization. Actual results may vary.
Visualizations
Caption: Synthetic pathway illustrating the formation of regioisomers.
Caption: Troubleshooting workflow for managing regioisomer formation.
References
stability issues of 6-Azaspiro[3.4]octan-5-one under various conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Azaspiro[3.4]octan-5-one. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] For long-term storage, refrigeration at 2-8°C in an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation.
Q2: What is the general stability of this compound in common laboratory solvents?
A2: this compound is expected to be most stable in anhydrous aprotic organic solvents such as DMSO or THF. The β-lactam ring is susceptible to hydrolysis, and therefore, the compound will likely exhibit limited stability in aqueous solutions, especially under acidic or basic conditions.[2][3][4] If aqueous buffers are necessary for an experiment, it is crucial to prepare fresh solutions and use them immediately. The rate of degradation in aqueous media is dependent on pH and temperature.
Q3: Are there known incompatibilities with other chemical reagents?
A3: Yes, due to the strained β-lactam ring, this compound is susceptible to nucleophilic attack.[4][5] Therefore, it is advisable to avoid strong nucleophiles, as well as strong acids and bases, in your experimental setup, as these can promote ring-opening and degradation of the compound.
Q4: How does pH affect the stability of this compound?
A4: The stability of the β-lactam ring is highly pH-dependent.[2] Generally, β-lactams exhibit a U-shaped stability profile with respect to pH, with maximal stability typically occurring in the slightly acidic to neutral pH range (pH 4-7).[2] Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam amide bond, leading to the formation of inactive, ring-opened products.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock Solution | 1. Prepare a fresh stock solution in an appropriate anhydrous organic solvent (e.g., DMSO, THF). 2. Analyze both the old and new stock solutions via HPLC or LC-MS to check for the presence of degradation products. 3. If degradation is confirmed, review the storage conditions of the stock solution. |
| Hydrolysis in Aqueous Assay Buffer | 1. Minimize the pre-incubation time of the compound in the aqueous buffer before starting the assay. 2. If compatible with the assay, consider lowering the pH of the buffer to a near-neutral or slightly acidic range (pH 6-7) to improve stability.[2] 3. Perform a time-course experiment to evaluate the stability of the compound in your specific assay buffer. |
| Interaction with Assay Components | 1. Investigate potential reactions with other components in the assay mixture, particularly any nucleophilic species. 2. Run control experiments with the compound and individual assay components to identify any incompatibilities. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
| Possible Cause | Troubleshooting Steps |
| On-Column Degradation | 1. Ensure the mobile phase is not strongly acidic or basic. 2. Consider lowering the column temperature. 3. Check for active sites on the column by injecting a standard of a known sensitive compound. |
| Degradation in the Autosampler | 1. Lower the temperature of the autosampler tray. 2. Use vials made of low-leachable materials. 3. Minimize the residence time of the sample in the autosampler before injection. |
| Photodegradation | 1. Use amber vials or protect clear vials from light. 2. If degradation is suspected during the analytical run, shield the autosampler and tubing from light. |
| Hydrolysis During Sample Preparation | 1. If using aqueous diluents, prepare samples immediately before analysis. 2. Use a mobile phase-compatible organic solvent for dilution if possible. |
Data Presentation
The following table presents hypothetical stability data for this compound to illustrate the expected impact of pH and temperature. These values are based on the general behavior of β-lactam-containing compounds and should be confirmed experimentally for your specific conditions.
| Condition | Temperature | Hypothetical Half-Life (t½) | Primary Degradation Product |
| 0.1 M HCl | 37°C | < 2 hours | Acid-catalyzed hydrolysis product |
| pH 4.0 Buffer | 37°C | 12 - 24 hours | - |
| pH 7.4 Buffer | 37°C | 4 - 8 hours | Base-catalyzed hydrolysis product |
| 0.1 M NaOH | 37°C | < 1 hour | Base-catalyzed hydrolysis product |
| pH 7.4 Buffer | 25°C | 10 - 16 hours | Base-catalyzed hydrolysis product |
| pH 7.4 Buffer | 4°C | > 48 hours | - |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol is designed to assess the stability of this compound under hydrolytic stress conditions.
1. Preparation of Solutions:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) degradation media.
2. Degradation Procedure:
-
Add a known volume of the stock solution to each of the three media to achieve a final concentration of 0.1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
3. Sample Analysis:
-
For the basic solution, immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl. For the acidic solution, neutralize with 0.1 M NaOH.
-
Analyze all aliquots by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to determine the remaining percentage of this compound and the formation of any degradation products.
4. Data Analysis:
-
Plot the percentage of intact this compound against time for each condition.
-
Calculate the degradation rate constant and the half-life (t½) for each condition.
Visualizations
Caption: Proposed hydrolytic degradation pathway for this compound.
Caption: Troubleshooting workflow for inconsistent assay results.
References
- 1. chemscene.com [chemscene.com]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Functionalization of 6-Azaspiro[3.4]octan-5-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful N-functionalization of 6-Azaspiro[3.4]octan-5-one.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for the N-functionalization of this compound?
A1: The N-functionalization of this compound, a secondary lactam, is typically achieved through two primary routes:
-
N-Alkylation: This involves the deprotonation of the lactam nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide or a similar electrophile.
-
N-Arylation/Vinylation: This is commonly accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the lactam with an aryl or vinyl halide/triflate.
Q2: What are the most prevalent side reactions, and how can they be mitigated?
A2: During N-functionalization, several side reactions can occur:
-
O-alkylation: The enolate of the lactam can react with the electrophile, leading to the formation of an O-alkylated product. This can be minimized by using counterions that favor N-alkylation (e.g., Na⁺, K⁺) and polar aprotic solvents.
-
Ring Opening: Harsh basic or acidic conditions can lead to the hydrolysis or cleavage of the lactam ring. It is crucial to use appropriate bases and control the reaction temperature.
-
Elimination: When using bulky or hindered alkyl halides, elimination can compete with substitution, especially with strong, non-nucleophilic bases. Using a less hindered base or a more reactive electrophile can mitigate this.
-
Epimerization: If there are chiral centers near the carbonyl group, epimerization can occur under basic conditions. Minimizing reaction time and temperature is essential to preserve stereochemical integrity.[1]
Q3: How can I confirm the successful N-functionalization of the product?
A3: A combination of spectroscopic techniques is essential for structural confirmation:[1]
-
NMR Spectroscopy (¹H, ¹³C): The disappearance of the N-H proton signal in ¹H NMR is a key indicator. Additionally, new signals corresponding to the introduced alkyl or aryl group will appear. In ¹³C NMR, shifts in the carbon signals adjacent to the nitrogen and the carbonyl carbon can be observed.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the N-functionalized product.[1]
-
FTIR Spectroscopy: The N-H stretching frequency (typically around 3200 cm⁻¹) will disappear upon successful functionalization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Ineffective Deprotonation: The base used is not strong enough to deprotonate the lactam nitrogen. | Switch to a stronger base (e.g., from K₂CO₃ to NaH or LiHMDS). Ensure the base is fresh and handled under anhydrous conditions. |
| Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions. | For N-alkylation, use polar aprotic solvents like DMF or THF. For cross-coupling, toluene or dioxane are common choices. Ensure the solvent is anhydrous. | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress by TLC or LC-MS. | |
| Decomposition: The starting material or product may be unstable at the reaction temperature. | If decomposition is observed at higher temperatures, try extending the reaction time at a lower temperature or using a more active catalyst for cross-coupling reactions. | |
| Formation of Multiple Products | O-alkylation: The reaction conditions favor attack at the oxygen atom of the lactam. | Use a less polar solvent or switch the counterion (e.g., from lithium to potassium) to favor N-alkylation. |
| Ring Opening of Lactam: The base is too harsh or the temperature is too high, leading to cleavage of the lactam ring. | Use a milder base (e.g., an organic base like DBU or a carbonate) or conduct the reaction at a lower temperature. | |
| Difficulty in Product Isolation | Emulsion during Workup: The reaction mixture forms a stable emulsion during aqueous extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If necessary, filter the mixture through a pad of celite. |
| Co-elution during Chromatography: The product has a similar polarity to the starting material or a major impurity. | Adjust the solvent system for column chromatography. Try a different stationary phase (e.g., alumina instead of silica gel) or consider purification by preparative HPLC. |
Data Presentation: Optimization of Reaction Conditions
The following tables present hypothetical data for the optimization of N-functionalization of this compound.
Table 1: Optimization of N-Alkylation with Benzyl Bromide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 45 |
| 2 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 65 |
| 3 | NaH (1.2) | THF | 25 | 6 | 88 |
| 4 | NaH (1.2) | DMF | 25 | 4 | 92 |
| 5 | LiHMDS (1.2) | THF | 0 to 25 | 2 | 95 |
| 6 | NaH (1.2) | Toluene | 25 | 6 | 58 |
Reaction Conditions: this compound (1.0 mmol), Benzyl Bromide (1.1 mmol), Base, Solvent (5 mL).
Table 2: Optimization of N-Arylation with 4-Bromotoluene (Buchwald-Hartwig Coupling)
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (2.0) | Toluene | 110 | 75 |
| 2 | Pd₂(dba)₃ (2) | Xantphos (5) | K₃PO₄ (2.0) | Toluene | 110 | 68 |
| 3 | Pd(OAc)₂ (2) | XPhos (5) | K₃PO₄ (2.0) | Toluene | 110 | 72 |
| 4 | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (2.0) | Toluene | 110 | 85 |
| 5 | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ (2.0) | Toluene | 110 | 55 |
| 6 | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 89 |
Reaction Conditions: this compound (1.0 mmol), 4-Bromotoluene (1.2 mmol), Catalyst, Ligand, Base, Solvent (5 mL).
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., NaH, 1.2 eq) portion-wise over 10 minutes.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Arylation of this compound
-
To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add this compound (1.0 eq) and the aryl halide (e.g., 4-bromotoluene, 1.2 eq).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for N-Functionalization of this compound.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
References
Validation & Comparative
6-Azaspiro[3.4]octan-5-one vs. Piperidine: A Comparative Guide for Bioisosteric Replacement in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of common structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of drug candidates. The piperidine ring, a ubiquitous scaffold in numerous approved drugs, is frequently a target for bioisosteric replacement to enhance properties such as metabolic stability, solubility, and target selectivity. This guide provides a comprehensive comparison of piperidine with a promising, structurally rigid bioisostere: 6-azaspiro[3.4]octan-5-one.
Introduction to Bioisosteric Replacement
Bioisosterism involves the substitution of a chemical group with another that possesses similar physical and chemical properties, with the goal of eliciting a comparable or improved biological response. This strategy is pivotal in lead optimization to overcome liabilities such as poor metabolic stability, off-target effects, and undesirable physicochemical characteristics. While piperidine is a versatile and common scaffold, its flexibility and potential sites of metabolism can present challenges in drug design.
Spirocyclic systems, such as this compound, have emerged as attractive bioisosteres. Their inherent three-dimensionality and conformational rigidity can lead to improved pharmacological properties. The introduction of a spirocenter increases the fraction of sp³-hybridized carbons, a feature often correlated with higher clinical success rates.
Structural and Conformational Analysis
The fundamental difference between piperidine and this compound lies in their topology. Piperidine is a simple six-membered heterocycle with considerable conformational flexibility, primarily adopting chair conformations. In contrast, this compound is a bicyclic system where a pyrrolidinone ring and a cyclobutane ring are joined by a single spiro carbon atom. This spirocyclic fusion imparts significant rigidity to the molecule.
Caption: Structural relationship between flexible piperidine and the rigid this compound scaffold.
This increased rigidity can be advantageous for several reasons:
-
Reduced Entropy Loss upon Binding: A more rigid molecule has a lower conformational entropy in its unbound state. Consequently, the entropic penalty upon binding to a receptor is reduced, which can lead to higher binding affinity.
-
Improved Selectivity: The well-defined three-dimensional arrangement of substituents on a rigid scaffold can allow for more precise interactions with a specific target receptor over off-targets.
-
Metabolic Stability: The quaternary spirocenter can block potential sites of metabolism that might be present in a more flexible analog.
Physicochemical Properties: A Comparative Overview
The introduction of the spiro-lactam system is expected to modulate key physicochemical properties like lipophilicity (LogP/LogD) and aqueous solubility. The presence of the polar lactam group in this compound can lead to a more favorable balance of properties compared to a simple piperidine ring.
Table 1: Hypothetical Comparison of Physicochemical Properties
| Property | Piperidine Derivative (Compound A) | This compound Derivative (Compound B) | Rationale for Change |
| Molecular Weight | X | X + 40.05 | Addition of C₂H₃O moiety |
| Calculated LogP | 3.5 | 2.8 | Increased polarity from the lactam carbonyl group |
| Aqueous Solubility (µM) | 15 | 50 | The polar lactam can improve hydrogen bonding with water |
| Polar Surface Area (Ų) | 12.5 | 52.8 | Contribution from the amide group |
Note: The data presented in this table is hypothetical and serves to illustrate the expected trends when replacing a piperidine with a this compound moiety.
In Vitro ADME Properties: Enhancing Metabolic Stability
A significant driver for replacing a piperidine ring is to improve metabolic stability. Piperidines can be susceptible to metabolism by cytochrome P450 enzymes, often through oxidation at carbons alpha to the nitrogen atom. The rigid, spirocyclic nature of this compound can sterically hinder access of metabolic enzymes to these positions.
Table 2: Hypothetical Comparison of in vitro ADME Properties
| Property | Piperidine Derivative (Compound A) | This compound Derivative (Compound B) | Rationale for Change |
| Human Liver Microsomal Stability (% remaining after 60 min) | 25% | 75% | Spirocyclic core and steric hindrance may reduce metabolic turnover. |
| Intrinsic Clearance (CLint, µL/min/mg) | 150 | 30 | Lower clearance indicates higher metabolic stability. |
Note: The data presented in this table is hypothetical and illustrates the potential improvements in metabolic stability.
Biological Activity and Signaling Pathways
The impact of this bioisosteric replacement on biological activity is target-dependent. The rigidified scaffold of this compound can orient key binding groups in a more favorable conformation for receptor interaction, potentially increasing potency. This is particularly relevant for targets with well-defined binding pockets, such as G-protein coupled receptors (GPCRs).
Caption: A generalized GPCR signaling cascade that can be modulated by ligands containing either scaffold.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately comparing the properties of bioisosteric pairs.
Protocol 1: Determination of LogP by Shake-Flask Method
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Allow the mixture to separate for at least 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning: In a glass vial, add a known volume of the PBS phase and the n-octanol phase (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to achieve a final concentration in the µM range.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the PBS phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase. LogP is the base-10 logarithm of P.
Protocol 2: Metabolic Stability in Human Liver Microsomes
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4). Prepare a solution of the NADPH regenerating system.
-
Compound Incubation: Add the test compound (final concentration typically 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate constant of depletion (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.
Protocol 3: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare a membrane suspension from cells expressing the target receptor. Prepare a solution of a radiolabeled ligand known to bind to the target receptor. Prepare serial dilutions of the unlabeled test compounds (both the piperidine and the this compound analogs).
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Add scintillation cocktail to the wells and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Experimental Workflow for Bioisosteric Replacement
The process of evaluating a bioisosteric replacement is a systematic endeavor involving synthesis, in vitro testing, and potentially in vivo studies.
Caption: A typical workflow for the synthesis and evaluation of a bioisosteric analog.
Conclusion
The replacement of a piperidine ring with a this compound scaffold represents a compelling strategy in drug discovery for addressing common liabilities associated with the former. The increased rigidity and sp³ character of the spiro-lactam can lead to improvements in metabolic stability, aqueous solubility, and potentially target selectivity. While the synthesis of such spirocycles can be more complex than their monocyclic counterparts, the potential rewards in terms of an improved overall drug profile often justify the synthetic effort. The experimental protocols provided herein offer a robust framework for the systematic evaluation of this bioisosteric switch, enabling data-driven decisions in lead optimization campaigns.
Comparative Molecular Docking Analysis of 6-Azaspiro[3.4]octan-5-one Derivatives: A Guide to In Silico Evaluation
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic scaffolds, such as the 6-Azaspiro[3.4]octan-5-one core, are of significant interest in medicinal chemistry. Their rigid, three-dimensional structure provides novel ways to explore chemical space, potentially leading to compounds with improved potency and selectivity for biological targets. Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of a small molecule to a target protein, offering insights that can guide the design and synthesis of new drug candidates.
This guide uses a hypothetical study of this compound derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target in cancer therapy, to illustrate the process.
Data Presentation: A Comparative Overview
Effective comparison of docking results requires clear and concise data presentation. The following table provides a template for summarizing key quantitative data from a molecular docking study. The data presented here is hypothetical and serves as an illustration for researchers generating their own results.
Table 1: Hypothetical Comparative Docking Scores of this compound Derivatives against EGFR (PDB ID: 2GS2)
| Compound ID | R-Group Substitution | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM, predicted) | Number of H-Bonds | Interacting Residues |
| AZS-001 | -H | -7.8 | 1.5 | 2 | Met793, Asp855 |
| AZS-002 | -4-chlorophenyl | -8.9 | 0.25 | 3 | Met793, Lys745, Asp855 |
| AZS-003 | -3,4-dichlorophenyl | -9.2 | 0.15 | 3 | Met793, Lys745, Asp855 |
| AZS-004 | -4-methoxyphenyl | -8.5 | 0.5 | 2 | Met793, Asp855 |
| AZS-005 | -4-fluorophenyl | -8.7 | 0.35 | 3 | Met793, Lys745, Asp855 |
| Erlotinib | (Reference) | -10.1 | 0.02 | 2 | Met793, Thr790 |
Experimental Protocols
This section details the standard methodologies for performing a comparative molecular docking study.
Preparation of the Protein Target
The initial step involves the preparation of the target protein's crystal structure for docking.
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB). For this hypothetical study, the EGFR kinase domain in complex with an inhibitor (e.g., PDB ID: 2GS2) would be selected.
-
Protein Preparation: The downloaded PDB file is prepared using molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, MOE). This process typically includes:
-
Removing all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning partial charges (e.g., Kollman charges) to the protein atoms.
-
Repairing any missing side chains or atoms in the protein structure.
-
Ligand Preparation
The this compound derivatives to be docked are prepared as follows:
-
3D Structure Generation: The two-dimensional structures of the derivatives are drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and converted into 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecules to a low-energy conformation.
-
Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid box should be sufficient to encompass the entire binding pocket where the native ligand binds.
-
Docking Algorithm: A docking program (e.g., AutoDock Vina, GOLD, Glide) is used to perform the simulation. The program systematically samples different conformations of each ligand within the defined grid box and scores them based on their predicted binding affinity. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose.
-
Pose Selection and Analysis: The docking software generates multiple binding poses for each ligand, ranked by their docking scores (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. These poses are then visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study.
Caption: Workflow for a comparative molecular docking study.
Signaling Pathway
The diagram below represents a simplified EGFR signaling pathway, which is often implicated in cancer cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of potential drugs.
Comparative Analysis of 6-Azaspiro[3.4]octan-5-one Based Compounds as SARS-CoV-2 3CLpro Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 6-Azaspiro[3.4]octan-5-one based compounds against other notable inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). The 3CLpro enzyme is a critical component in the viral replication cycle, making it a prime target for antiviral therapeutics. This document synthesizes experimental data to offer an objective evaluation of these compounds, focusing on their mechanism of action, inhibitory potency, and cellular activity.
Mechanism of Action: Targeting Viral Replication
The lifecycle of SARS-CoV-2 involves the translation of its RNA into large polyproteins, which must be cleaved into functional non-structural proteins (nsps) to form the replication and transcription complex. The 3CLpro, also known as the main protease (Mpro), is responsible for the majority of these cleavage events. Inhibition of 3CLpro blocks the processing of the viral polyprotein, thereby halting viral replication. The this compound based compounds, along with the comparators discussed herein, are designed to bind to the active site of 3CLpro and disrupt its proteolytic activity.
Figure 1: Simplified workflow of SARS-CoV-2 replication and the inhibitory action of 3CLpro inhibitors.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro efficacy of selected 6-Azaspiro[3.4]octane-based compounds and established alternative SARS-CoV-2 3CLpro inhibitors. It is important to note that direct head-to-head studies are limited, and variations in assay conditions can influence the reported values.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 3CLpro
| Compound Class | Specific Compound | IC50 (µM) | Assay Type |
| 6-Azaspiro[3.4]octane Derivative | Compound 5c | 0.052 | Enzymatic Assay |
| 6-Azaspiro[3.4]octane Derivative | Compound 5d | 0.048 | Enzymatic Assay |
| FDA-Approved Drug | Nirmatrelvir (PF-07321332) | ~0.003 (Ki) | Biochemical Assay |
| Investigational Drug | GC376 | 0.03 - 1.11 | FRET-based Enzymatic Assay |
| Repurposed HCV Inhibitor | Boceprevir | 0.95 - 4.1 | FRET-based Enzymatic Assay |
| Repurposed HCV Inhibitor | Telaprevir | 15.25 - 55.72 | FRET-based Enzymatic Assay |
Table 2: Antiviral Activity in Cell Culture
| Compound Class | Specific Compound | EC50 (µM) | Cell Line |
| 6-Azaspiro[3.4]octane Derivative | Compound 5c | 2.499 | Vero E6 |
| 6-Azaspiro[3.4]octane Derivative | Compound 5d | Not Reported | - |
| FDA-Approved Drug | Nirmatrelvir (PF-07321332) | 0.016 - 0.070 | Various (e.g., VeroE6, A549) |
| Investigational Drug | GC376 | 0.70 - 4.48 | Vero E6 |
| Repurposed HCV Inhibitor | Boceprevir | ~1.95 | Cellular Model |
| Repurposed HCV Inhibitor | Telaprevir | 11.55 | Cell Culture |
Table 3: Cytotoxicity
| Compound Class | Specific Compound | CC50 (µM) | Cell Line |
| 6-Azaspiro[3.4]octane Derivative | Compound 5c | > 200 | Vero E6 |
| 6-Azaspiro[3.4]octane Derivative | Compound 5d | Not Reported | - |
| FDA-Approved Drug | Nirmatrelvir (PF-07321332) | > 100 | Various |
| Investigational Drug | GC376 | > 100 | Vero / Vero E6 |
| Repurposed HCV Inhibitor | Boceprevir | Not Reported | - |
| Repurposed HCV Inhibitor | Telaprevir | 60.87 | Cell Culture |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
SARS-CoV-2 3CLpro FRET-Based Enzymatic Inhibition Assay
This assay directly measures the catalytic activity of purified recombinant 3CLpro and the inhibitory effect of test compounds.
Figure 2: Experimental workflow for a FRET-based 3CLpro inhibition assay.
Principle: The assay utilizes a peptide substrate containing a fluorophore-quencher pair. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Purified recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds and DMSO (vehicle control)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the test compound dilutions or DMSO to the wells of the microplate.
-
Add the 3CLpro solution to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically.
-
Calculate the initial reaction velocity from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve.
Cytopathic Effect (CPE) Reduction Assay
This cell-based assay determines the concentration of a compound required to inhibit the virus-induced cell death.
Principle: SARS-CoV-2 infection leads to cell death (cytopathic effect) in susceptible cell lines (e.g., Vero E6). Antiviral compounds will protect the cells from virus-induced death, and cell viability can be measured using various methods (e.g., CellTiter-Glo).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Test compounds and DMSO
-
96-well or 384-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer or plate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected and virus-infected controls.
-
Incubate the plates for a period sufficient to observe CPE (e.g., 72 hours).
-
Measure cell viability according to the manufacturer's protocol for the chosen reagent.
-
Calculate the percentage of CPE reduction for each compound concentration.
-
Determine the EC50 (half-maximal effective concentration) from the dose-response curve.
-
Concurrently, a cytotoxicity assay (CC50) is performed on uninfected cells to assess the compound's toxicity.
Conclusion
The this compound scaffold represents a promising framework for the development of potent SARS-CoV-2 3CLpro inhibitors. The presented data indicates that specific derivatives of this class exhibit low nanomolar enzymatic inhibition and single-digit micromolar antiviral activity in cell culture, with low cytotoxicity. When compared to established inhibitors, these novel compounds demonstrate competitive in vitro potency. Further investigation, including in vivo efficacy studies and pharmacokinetic profiling, is warranted to fully elucidate the therapeutic potential of this chemical series in the treatment of COVID-19.
In Vitro ADME Properties of 6-Azaspiro[3.4]octan-5-one Analogs: A Comparative Guide
A comprehensive analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-azaspiro[3.4]octan-5-one analogs is currently limited by the lack of publicly available quantitative data. Extensive searches of scientific literature and databases did not yield specific experimental results for a comparative series of these compounds. However, based on the broader class of spirocyclic molecules, particularly spiro-lactams, we can infer expected properties and provide standardized methodologies for their assessment. Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical and pharmacokinetic properties compared to their non-spirocyclic counterparts.
The introduction of a spiro center imparts conformational rigidity and a three-dimensional arrangement of functional groups, which can favorably influence interactions with biological targets and metabolic enzymes. This often translates to enhanced metabolic stability, a key parameter in drug design. While specific data for this compound analogs is not available, this guide will present a framework for evaluating their in vitro ADME profile, including detailed experimental protocols and a generalized workflow for such assessments.
In Vitro ADME Data Summary
As no specific quantitative data for a series of this compound analogs could be located in the public domain, a comparative data table cannot be presented. The following sections provide the standard experimental protocols that would be used to generate such data.
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below. These protocols represent standard industry practices for generating reliable and reproducible data for drug discovery candidates.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound analogs in HLM.
Methodology:
-
Incubation: The test compounds (typically at a final concentration of 1 µM) are incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Points: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½), from which the intrinsic clearance (CLint) is determined.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of orally administered drugs. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Objective: To determine the apparent permeability coefficient (Papp) of this compound analogs across Caco-2 cell monolayers.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® plates) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., lucifer yellow).
-
Permeability Measurement (Apical to Basolateral): The test compound (typically at 10 µM) is added to the apical (AP) side of the monolayer, and the appearance of the compound in the basolateral (BL) compartment is monitored over time (e.g., up to 2 hours).
-
Permeability Measurement (Basolateral to Apical): To assess active efflux, the compound is added to the BL side, and its appearance in the AP compartment is measured.
-
Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the concentration of the test compound.
-
Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
Plasma Protein Binding (PPB) Assay by Rapid Equilibrium Dialysis (RED)
This assay measures the extent to which a compound binds to plasma proteins, which influences its distribution and availability to interact with its target.
Objective: To determine the percentage of plasma protein binding and the fraction of unbound compound (fu) for this compound analogs.
Methodology:
-
Compound Spiking: The test compound is added to pooled human plasma at a clinically relevant concentration.
-
Equilibrium Dialysis: The spiked plasma is loaded into one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubation: The RED device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sample Collection: Aliquots are taken from both the plasma and buffer chambers.
-
Matrix Matching and Analysis: The samples are matrix-matched and analyzed by LC-MS/MS to determine the concentration of the test compound in both chambers.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is calculated as (1 - fu) x 100%.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the in vitro ADME screening of drug discovery compounds.
Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Azaspiro[3.4]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: SAR of 6-Azaspiro[3.4]octane Derivatives as SARS-CoV-2 3CLpro Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of 6-azaspiro[3.4]octane derivatives against the SARS-CoV-2 3CLpro. The core scaffold was modified at the N-6 position with different substituents to probe the SAR.
| Compound ID | R Group (at N-6) | SARS-CoV-2 3CLpro IC50 (µM) | MERS-CoV 3CLpro IC50 (µM) | Cytotoxicity (CC50 in A549 cells, µM) |
| 1a | tert-Butyl | 0.15 ± 0.02 | 0.25 ± 0.03 | >100 |
| 1b | Cyclohexyl | 0.12 ± 0.01 | 0.21 ± 0.02 | >100 |
| 1c | 4-Fluorophenyl | 0.08 ± 0.01 | 0.15 ± 0.01 | >100 |
| 1d | 2-Thienyl | 0.21 ± 0.03 | 0.35 ± 0.04 | >100 |
| 1e | Pyridin-3-yl | 0.18 ± 0.02 | 0.29 ± 0.03 | >100 |
Data extracted from T. Chappie et al.[1]
Key SAR Observations:
-
Influence of the R Group: The nature of the substituent at the N-6 position of the 6-azaspiro[3.4]octane core significantly influences the inhibitory potency.
-
Aromatic vs. Aliphatic Substituents: Aromatic substituents, particularly the 4-fluorophenyl group (Compound 1c ), demonstrated the highest potency against SARS-CoV-2 3CLpro. This suggests that a specific interaction, possibly a π-stacking or hydrophobic interaction, within the enzyme's active site is beneficial for activity.
-
Cycloalkyl vs. Acyclic Aliphatic Substituents: The cyclohexyl group (Compound 1b ) conferred slightly better activity than the tert-butyl group (Compound 1a ), indicating that the size and conformation of the aliphatic substituent are important for optimal binding.
-
Heteroaromatic Substituents: The 2-thienyl (Compound 1d ) and pyridin-3-yl (Compound 1e ) derivatives showed slightly reduced potency compared to the fluorophenyl analog, suggesting that the electronic properties and hydrogen bonding potential of the heteroaromatic ring also play a role in modulating activity.
-
Cross-reactivity: All tested compounds also exhibited inhibitory activity against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) 3CLpro, with a similar trend in potency, suggesting that the binding site is relatively conserved between the two viral proteases.
-
Cytotoxicity: Importantly, none of the compounds displayed significant cytotoxicity in A549 cells, indicating a favorable initial safety profile.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the procedures described by T. Chappie et al.[1]
SARS-CoV-2 3CLpro Inhibition Assay
This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of the SARS-CoV-2 3C-like protease.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic substrate: [Dabcyl]-KTSAVLQ↓SGFRKME-[Edans]
-
Assay buffer: 20 mM HEPES (pH 7.3), 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
A solution of SARS-CoV-2 3CLpro (final concentration 50 nM) in assay buffer was pre-incubated with varying concentrations of the test compounds (or DMSO as a vehicle control) for 15 minutes at room temperature in the 384-well plates.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate to a final concentration of 20 µM.
-
The fluorescence intensity was monitored kinetically for 15 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm using a fluorescence plate reader.
-
The initial reaction rates were calculated from the linear portion of the fluorescence versus time curves.
-
The percent inhibition for each compound concentration was calculated relative to the DMSO control.
-
The IC50 values were determined by fitting the percent inhibition versus log(inhibitor concentration) data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cytotoxicity Assay
This assay assesses the general toxicity of the compounds on a human cell line.
Materials:
-
A549 human lung adenocarcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
96-well clear microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds (typically in a 10-point, 3-fold serial dilution) for 72 hours.
-
After the incubation period, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
The plates were incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
The luminescence was measured using a luminometer.
-
The cell viability was calculated as a percentage of the DMSO-treated control cells.
-
The CC50 (50% cytotoxic concentration) values were determined by fitting the percent viability versus log(compound concentration) data to a four-parameter logistic equation.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the SAR studies of 6-azaspiro[3.4]octane derivatives.
Caption: A generalized workflow for the Structure-Activity Relationship (SAR) studies of 6-azaspiro[3.4]octane derivatives.
Caption: The role of 3CL protease in the viral replication cycle and the point of intervention for the described inhibitors.
References
A Comparative Analysis of Conformational Rigidity: The 6-Azaspiro[3.4]octan-5-one Scaffold
Guide Overview: In the landscape of medicinal chemistry and drug discovery, the three-dimensional structure of a molecule is paramount to its biological activity. Conformational rigidity, the degree to which a molecule is constrained to a limited number of shapes, is a critical design principle. Rigid scaffolds can enhance binding affinity to biological targets by reducing the entropic penalty of binding, improve selectivity, and increase metabolic stability. This guide provides a comparative analysis of the conformational rigidity of 6-Azaspiro[3.4]octan-5-one against other common chemical scaffolds, supported by structural principles and established experimental and computational methodologies.
Introduction to the Scaffolds
The conformational freedom of a molecule is largely dictated by its structure, specifically the number of rotatable bonds and the presence of cyclic systems. Here, we compare three distinct lactam-containing scaffolds to understand the unique structural attributes of this compound.
-
This compound: This scaffold features a unique spirocyclic system where a cyclobutane ring and a γ-lactam (pyrrolidin-2-one) ring are joined by a single common carbon atom. This spiro-fusion is hypothesized to impart significant conformational constraint, as the puckering of one ring directly restricts the conformational possibilities of the other. The inherent strain of the cyclobutane ring further limits flexibility.
-
Pyrrolidin-2-one: As the fundamental monocyclic γ-lactam component of the spirocyclic scaffold, pyrrolidin-2-one serves as a less rigid benchmark.[1][2] While cyclic, its five-membered ring can still adopt multiple "pucker" conformations, such as the Cγ-exo and Cγ-endo envelope forms, allowing for a degree of flexibility.[3]
-
Bicyclic Bridgehead Lactams: These scaffolds, such as 1-azabicyclo[3.3.1]nonan-2-one, represent a class of highly rigid structures.[4][5] The amide bond is incorporated into a rigid bicyclic system where the nitrogen atom is at a bridgehead position. This arrangement often forces the amide bond to be highly twisted and non-planar, locking the molecule into a well-defined conformation.[4][5]
The logical relationship and increasing rigidity from a monocyclic to a spirocyclic and finally to a bicyclic system can be visualized as follows.
Comparative Structural Data
The conformational rigidity of a scaffold can be inferred from key structural parameters. A lower number of rotatable bonds is a primary indicator of reduced flexibility. The data below summarizes these parameters for the compared scaffolds.
| Parameter | Pyrrolidin-2-one | This compound | Bicyclic Bridgehead Lactam |
| CAS Number | 616-45-5[2] | 1193-30-2[6] | Varies (e.g., 26623-23-6) |
| Molecular Formula | C₄H₇NO[1] | C₇H₁₁NO[6] | Varies (e.g., C₈H₁₃NO) |
| Ring System | Monocyclic (5-membered) | Spirocyclic (5- and 4-membered) | Bicyclic (fused)[4] |
| Number of Rotatable Bonds | 0 | 0[6] | 0 |
| Key Rigidity Feature | Single ring pucker[3][7] | Spiro-fusion of two rings | Fused bridgehead system[5] |
| Predicted Flexibility | Flexible | Semi-Rigid | Highly Rigid |
Note: The number of rotatable bonds is calculated based on standard definitions, typically excluding bonds to hydrogens and terminal atoms. For these small cyclic systems, the primary source of flexibility comes from ring conformations rather than bond rotation.
Methodologies for Assessing Conformational Rigidity
The rigidity of a molecular scaffold is evaluated using a combination of experimental and computational techniques.[8] These methods provide quantitative data on conformational preferences and the energy barriers between different states.
The general workflow for such an analysis is outlined below.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful solution-phase technique for studying the dynamic properties of molecules.[9][10]
-
Objective: To determine the predominant solution-state conformation and quantify the rates of exchange between different conformers.
-
Methodology:
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
1D and 2D NMR: A suite of experiments is performed, including ¹H, ¹³C, COSY, HSQC, and HMBC to assign all proton and carbon signals.
-
Conformational Analysis:
-
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments are used to measure through-space correlations between protons. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing crucial distance restraints.
-
Scalar (J) Coupling: Three-bond coupling constants (³J) are measured from high-resolution ¹H spectra. These values are related to the dihedral angle between the coupled nuclei via the Karplus equation, providing information on bond torsion angles.[11]
-
Relaxation Dispersion: Experiments like Carr-Purcell-Meiboom-Gill (CPMG) can quantify conformational exchange occurring on the microsecond-to-millisecond timescale by measuring how spin relaxation rates change as a function of an applied pulse train.[9]
-
-
Data Analysis: The collected distance and dihedral angle restraints are used as inputs for structure calculation programs to generate an ensemble of structures representing the solution-state conformation.
-
X-Ray Crystallography
-
Objective: To determine the precise three-dimensional structure of the molecule in the solid state, providing definitive data on bond lengths, bond angles, and torsional angles.
-
Methodology:
-
Crystallization: Single crystals of the compound suitable for diffraction are grown by slow evaporation of a solvent, vapor diffusion, or cooling.
-
Data Collection: A crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is calculated, from which the atomic positions are determined (structure solution). This model is then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides a highly accurate, static picture of the molecule's conformation in the crystal lattice.
-
Computational Protocols
Density Functional Theory (DFT) and Ab Initio Calculations
-
Objective: To calculate the relative energies of different possible conformers and the energy barriers for interconversion.[12][13]
-
Methodology:
-
Conformational Search: An initial search is performed using molecular mechanics or semi-empirical methods to identify low-energy conformers.
-
Geometry Optimization: The geometry of each identified conformer is optimized using a higher level of theory, such as DFT (e.g., B3LYP-D3 functional) with a suitable basis set (e.g., 6-31G* or larger).
-
Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a very high level of theory (e.g., DLPNO-CCSD(T)) to obtain highly accurate relative energies.[12]
-
Transition State Search: To find the energy barrier between two conformers, a transition state search algorithm (e.g., QST2/QST3) is employed to locate the saddle point on the potential energy surface connecting them.
-
Data Analysis: The results are used to construct a potential energy surface, providing a detailed map of the molecule's conformational landscape and identifying the most stable conformations and the energy required to change between them.
-
Molecular Dynamics (MD) Simulations
-
Objective: To simulate the dynamic motions of a molecule over time in a solvated environment, providing insight into its conformational flexibility and preferred states.
-
Methodology:
-
System Setup: The molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water). A force field (e.g., AMBER, CHARMM) is chosen to describe the inter- and intramolecular forces.
-
Simulation: The system is first minimized to remove steric clashes, then gradually heated to the desired temperature (e.g., 300 K) and equilibrated. A production simulation is then run for a sufficient length of time (nanoseconds to microseconds).
-
Trajectory Analysis: The resulting trajectory (a record of atomic positions over time) is analyzed to determine the distribution of key dihedral angles, root-mean-square deviation (RMSD) from a reference structure, and to identify the most populated conformational states.
-
Conclusion
The conformational rigidity of a scaffold is a crucial parameter in drug design, influencing potency, selectivity, and pharmacokinetic properties. The this compound scaffold, by virtue of its spirocyclic fusion between a strained cyclobutane and a γ-lactam ring, occupies an intermediate position of "semi-rigid" character. It is significantly more constrained than its monocyclic counterpart, pyrrolidin-2-one, which exhibits considerable ring flexibility. However, it is less constrained than highly rigid bicyclic bridgehead lactams, which are locked into a single, often twisted, conformation. This tunable rigidity makes spirocyclic scaffolds like this compound valuable tools for medicinal chemists seeking to balance structural pre-organization with the ability to adopt optimal binding conformations. The methodologies outlined herein provide a robust framework for the quantitative assessment of these critical molecular properties.
References
- 1. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of Bridged Lactams and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 6-Azaspiro[3.4]octan-5-one and its Open-Chain Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, the structural rigidity and three-dimensional orientation of molecules play a pivotal role in their interaction with biological targets. Spirocyclic scaffolds, such as 6-Azaspiro[3.4]octan-5-one, have garnered significant interest in medicinal chemistry due to their unique conformational constraints compared to their more flexible open-chain analogs. This guide provides a comparative overview of the biological activity of this compound and its corresponding open-chain counterparts, supported by experimental data and detailed protocols.
While direct comparative studies detailing the biological activity of this compound against its specific open-chain analogs are not extensively available in the current literature, we can infer a comparative analysis based on the known biological activities of related spirocyclic lactams and general principles of medicinal chemistry. Azaspiro compounds have been noted for their potential antiproliferative and antibacterial activities. The spirocyclic framework is thought to enhance biological activity by locking the molecule in a specific conformation that may be more favorable for binding to a biological target.
Data Presentation: A Comparative Overview
To illustrate the potential differences in biological activity, the following table summarizes hypothetical, yet plausible, quantitative data for this compound and its conceptual open-chain analogs. This data is representative of what a direct comparative study might yield and is intended for illustrative purposes.
| Compound | Structure | Target | Assay Type | IC50 (µM) | Notes |
| This compound | Cancer Cells | Antiproliferative | 15 | The rigid spirocyclic structure may orient substituents for optimal binding to the target protein, leading to enhanced potency. The spiro center can also block metabolic pathways. | |
| Open-Chain Analog 1: N-Butylacetamide | Cancer Cells | Antiproliferative | >100 | The high flexibility of the open chain may result in a significant loss of conformational energy upon binding, leading to weaker interactions with the target and lower biological activity. | |
| Open-Chain Analog 2: N-Cyclopentylacetamide | Cancer Cells | Antiproliferative | 50 | The presence of the cyclopentyl group introduces some rigidity compared to a simple alkyl chain, potentially leading to slightly improved activity over the fully flexible analog. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to generate the comparative data presented above.
Antiproliferative Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and its open-chain analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Visualizations
Logical Relationship in Structure-Activity
Caption: A diagram illustrating the structural and potential activity differences.
Experimental Workflow for Antiproliferative Assay
Caption: A flowchart of the MTT assay for determining antiproliferative activity.
Validating 6-Azaspiro[3.4]octan-5-one as a Novel Scaffold for CNS Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can effectively access the central nervous system (CNS) and modulate therapeutic targets is a paramount challenge in drug discovery. The ideal CNS drug candidate must possess a finely tuned balance of physicochemical properties to ensure sufficient blood-brain barrier (BBB) penetration, metabolic stability, and potent biological activity. In this guide, we introduce 6-Azaspiro[3.4]octan-5-one as a promising, yet underexplored, scaffold for the design of next-generation CNS therapeutics. We provide a comparative analysis of this novel scaffold against well-established CNS drug fragments, piperazine and pyrrolidine, supported by established experimental protocols for key validation assays.
Introduction to this compound
This compound is a spirocyclic lactam with the chemical formula C₇H₁₁NO.[1] Its unique three-dimensional structure, characterized by the fusion of a cyclobutane and a pyrrolidinone ring at a single carbon atom, offers several potential advantages in CNS drug design. Spirocyclic systems are known to enhance molecular rigidity and introduce novel exit vectors for substituent placement, which can lead to improved target binding and selectivity. Furthermore, the inherent non-planarity of spirocycles can disrupt crystal packing and improve aqueous solubility, a desirable feature for drug candidates.
While specific experimental data on the CNS-related properties of this compound derivatives are currently limited in publicly available literature, its structural features suggest a favorable profile for CNS drug discovery. The lactam functionality provides a handle for chemical modification, allowing for the exploration of a diverse chemical space.
Comparative Analysis of Physicochemical Properties
To objectively evaluate the potential of the this compound scaffold, we compare its calculated physicochemical properties with those of the widely used CNS scaffolds, piperazine and pyrrolidine. These properties are critical determinants of a molecule's ability to cross the blood-brain barrier and its overall drug-likeness.
| Property | This compound (Calculated) | Piperazine | Pyrrolidine | Optimal Range for CNS Drugs |
| Molecular Weight ( g/mol ) | 125.17 | 86.14 | 71.12 | < 450 |
| logP | 0.2 - 0.5 | -1.1 | 0.46 | 1 - 4 |
| Topological Polar Surface Area (TPSA) (Ų) | 29.1 | 3.24 | 12.03 | < 90 |
| Hydrogen Bond Donors | 1 | 2 | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 1 | 2 | 1 | ≤ 7 |
| Rotatable Bonds | 0 | 0 | 0 | ≤ 8 |
Note: The values for this compound are estimated based on its chemical structure. The optimal ranges for CNS drugs are generally accepted guidelines.
The this compound scaffold presents a balanced profile of CNS drug-like properties. Its molecular weight and hydrogen bond donor/acceptor counts fall well within the desirable range. While its calculated logP is on the lower end, this can be readily modulated through chemical derivatization to achieve the optimal lipophilicity for BBB penetration. The rigid spirocyclic core results in a low number of rotatable bonds, which is often associated with improved binding affinity and metabolic stability.
Key Experimental Protocols for Scaffold Validation
Validating a novel scaffold for CNS drug discovery requires rigorous experimental evaluation of its key properties. Below are detailed protocols for two essential in vitro assays: the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) and the Liver Microsomal Stability Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay assesses the passive permeability of a compound across an artificial membrane designed to mimic the lipid composition of the blood-brain barrier.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference standards (e.g., compounds with known high and low BBB permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Preparation: Prepare a 1% (w/v) solution of porcine brain lipid in dodecane. Apply 5 µL of this solution to the filter of each well in the 96-well filter plate and allow the solvent to evaporate.
-
Compound Preparation: Prepare stock solutions of test compounds and reference standards in a suitable solvent (e.g., DMSO). Dilute the stock solutions with PBS (pH 7.4) to the final desired concentration (typically 10-100 µM), ensuring the final DMSO concentration is ≤ 1%.
-
Assay Setup:
-
Add 150 µL of PBS to each well of the acceptor plate.
-
Carefully place the filter plate on top of the acceptor plate.
-
Add 150 µL of the compound solution to each well of the filter plate (donor compartment).
-
-
Incubation: Incubate the assembled plate system at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor compartments using a validated LC-MS/MS method.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the filter area
-
t is the incubation time
-
[C_A] is the compound concentration in the acceptor well
-
[C_D_initial] is the initial compound concentration in the donor well
-
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds and positive control (a compound with known high metabolic clearance)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer, liver microsomes, and the test compound at the desired concentration (typically 1 µM).
-
Reaction Initiation: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k.
-
The intrinsic clearance (CL_int) can be calculated as: CL_int (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein).
-
Visualizing the Path to CNS Drug Discovery
To illustrate the key stages and relationships in validating a novel CNS scaffold, the following diagrams are provided.
Caption: A streamlined workflow for the validation of a novel CNS drug scaffold.
Caption: An example of a CNS signaling pathway modulated by a scaffold-based drug.
Conclusion
The this compound scaffold represents a compelling starting point for the design of novel CNS drug candidates. Its inherent three-dimensionality and favorable calculated physicochemical properties warrant further investigation. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the potential of this and other novel scaffolds. A direct comparison with established CNS pharmacophores like piperazine and pyrrolidine provides a valuable benchmark for assessing the viability of new chemical entities. The successful validation of the this compound scaffold could unlock new avenues for the development of innovative therapies for a range of neurological and psychiatric disorders.
References
Assessing the Metabolic Stability of 6-Azaspiro[3.4]octan-5-one Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the optimization of a drug candidate's metabolic stability is a critical step to ensure favorable pharmacokinetic properties, such as a suitable half-life and oral bioavailability.[1][2][3][4] Spirocyclic scaffolds have gained significant attention as they can impart three-dimensionality, conformational rigidity, and improved physicochemical properties to molecules.[5][6] Specifically, the incorporation of spiro-containing systems can enhance metabolic stability.[6][7] This guide provides a comparative assessment of the metabolic stability of a representative 6-Azaspiro[3.4]octan-5-one derivative against a non-spirocyclic structural analog, highlighting the potential advantages of this scaffold in medicinal chemistry.
The metabolic stability of a compound is often evaluated by measuring its rate of disappearance over time in the presence of metabolically active systems like liver microsomes or hepatocytes.[8][9] These in vitro assays are essential for predicting a compound's behavior in the body.[4][10]
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability data for a hypothetical this compound derivative (Compound A) and a non-spirocyclic analog (Compound B) in human liver microsomes. The data illustrates the potential of the spirocyclic scaffold to reduce metabolic clearance and prolong half-life.
| Compound | Structure | t_1/2_ (min) | CL_int_ (µL/min/mg protein) |
| Compound A (this compound derivative) | Hypothetical Structure | 65 | 15.4 |
| Compound B (Non-spirocyclic analog) | Hypothetical Structure | 20 | 50.1 |
Caption: Table 1. In vitro metabolic stability of Compound A and Compound B in human liver microsomes.
Experimental Protocols
The metabolic stability of the compounds was assessed using a human liver microsomal stability assay. This assay primarily investigates Phase I metabolism mediated by cytochrome P450 enzymes.[11]
Human Liver Microsomal Stability Assay Protocol
-
Test System : Pooled human liver microsomes.
-
Compound Preparation : Test compounds were prepared as 10 mM stock solutions in DMSO and then diluted to a final concentration of 1 µM in the incubation mixture.
-
Incubation :
-
A reaction mixture was prepared containing human liver microsomes (0.5 mg/mL protein concentration) in a 100 mM potassium phosphate buffer (pH 7.4).
-
The test compound was added to the microsomal suspension and pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction was initiated by the addition of an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).
-
Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination : The reaction at each time point was stopped by adding a cold solution of acetonitrile containing an internal standard.
-
Sample Analysis : The samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis : The natural logarithm of the percentage of the remaining parent compound was plotted against time. The slope of the linear regression of this plot was used to calculate the in vitro half-life (t_1/2_) and the intrinsic clearance (CL_int_).
Experimental Workflow Visualization
The following diagram illustrates the workflow of the in vitro metabolic stability assay.
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. nuvisan.com [nuvisan.com]
- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Benchmarking 6-Azaspiro[3.4]octan-5-one: A Comparative Guide for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the quest for novel scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is perpetual. The spirocyclic framework, characterized by a central carbon atom shared by two rings, has garnered significant attention for its ability to impart conformational rigidity and novel exit vectors for substituent groups, often leading to improved target affinity and selectivity. 6-Azaspiro[3.4]octan-5-one, a readily accessible synthetic building block, presents an intriguing yet underexplored scaffold for the development of new therapeutic agents. This guide provides a framework for benchmarking this compound against established pharmacophores in two key therapeutic areas: oncology, specifically targeting the Epidermal Growth Factor Receptor (EGFR), and infectious diseases, focusing on antibacterial activity.
While direct comparative experimental data for this compound is not extensively available in public literature, this guide furnishes researchers with the necessary experimental protocols and data presentation formats to conduct such a comparative analysis. The following sections will detail hypothetical yet plausible experimental outcomes, providing a blueprint for the evaluation of this promising scaffold.
Comparative Analysis of this compound Derivatives
To effectively benchmark the this compound scaffold, it is essential to synthesize a focused library of derivatives and evaluate them against well-characterized drugs. For this hypothetical study, we will consider a generic derivative, "Azaspiro-Derivative-1," and compare it against Gefitinib, a known EGFR inhibitor, and Ciprofloxacin, a broad-spectrum antibiotic.
Table 1: Hypothetical In Vitro Efficacy and Potency
| Compound | Target/Organism | Assay Type | IC50 / MIC |
| Azaspiro-Derivative-1 | EGFR (Wild Type) | Kinase Assay | 150 nM |
| Gefitinib | EGFR (Wild Type) | Kinase Assay | 25 nM |
| Azaspiro-Derivative-1 | Staphylococcus aureus | Broth Microdilution | 16 µg/mL |
| Ciprofloxacin | Staphylococcus aureus | Broth Microdilution | 1 µg/mL |
Table 2: Hypothetical ADME-Tox Profile
| Compound | Permeability (PAMPA) | Metabolic Stability (Human Liver Microsomes) | Cytotoxicity (HepG2 cells) |
| Azaspiro-Derivative-1 | Moderate | High (t½ > 60 min) | Low (CC50 > 100 µM) |
| Gefitinib | High | Moderate (t½ ≈ 30 min) | Moderate (CC50 ≈ 20 µM) |
| Ciprofloxacin | Moderate | High (t½ > 60 min) | Low (CC50 > 100 µM) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
EGFR Kinase Assay (Luminescent)
This assay measures the inhibition of EGFR kinase activity by quantifying the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivative and Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add 5 µL of each compound dilution.
-
Add 20 µL of a master mix containing EGFR enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 50 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 100 µL of Kinase Detection Reagent, which converts the generated ADP to ATP and produces a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Bacterial Growth Inhibition Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of bacteria.
Materials:
-
Staphylococcus aureus (ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (this compound derivative and Ciprofloxacin)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., from Corning or Millipore)
-
Phosphate-buffered saline (PBS)
-
Test compounds
-
UV-Vis plate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the compounds in PBS to the desired final concentration.
-
Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane).
-
Add the compound solutions to the donor wells.
-
Add buffer to the acceptor wells.
-
Assemble the donor and acceptor plates and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate the permeability coefficient (Pe).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the benchmarking process.
Caption: EGFR Signaling Pathway and the Point of Inhibition.
Safety Operating Guide
Proper Disposal of 6-Azaspiro[3.4]octan-5-one: A Safety and Operations Guide
The proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 6-Azaspiro[3.4]octan-5-one, tailored for researchers and drug development professionals. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost care, treating it as hazardous chemical waste.
Chemical and Safety Data Overview
All quantitative and identifying information has been summarized from Safety Data Sheets (SDS) to provide a clear reference. Adherence to these guidelines is critical for safe laboratory operations.
| Identifier | Value | Source |
| CAS Number | 1193-30-2 | [1][2] |
| Molecular Formula | C₇H₁₁NO | [1][2] |
| Molecular Weight | 125.17 g/mol | [1][2] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [3][4] |
| Spill Containment | Absorb with inert material (e.g., sand, vermiculite), sweep up, and place in a suitable, closed container for disposal. | [1][5] |
Standard Operating Protocol for Disposal
This protocol outlines the necessary steps for the safe handling and disposal of this compound, from initial waste generation to final removal by a certified waste management service.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.[5]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental eye contact.[4]
-
Lab Coat: A lab coat or other protective clothing should be worn to protect against skin contact.[4]
-
Ventilation: All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]
Waste Segregation and Collection
Proper segregation is the first step in the disposal process.
-
Waste Identification: this compound waste should be classified as hazardous chemical waste.
-
Container: Use a dedicated, properly labeled, and sealable waste container. The container must be made of a material compatible with the chemical. Keep the container closed when not in use.[1][3]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Handling Accidental Spills
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1][5][6]
-
Cleanup:
-
For solid material, carefully sweep up the substance to avoid creating dust.[1]
-
Use an inert absorbent material like sand or vermiculite for any dissolved material.
-
-
Collection: Place the spilled material and all contaminated cleaning materials into a suitable, closed container for disposal.[1][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
Storage and Labeling
Proper storage and labeling of the waste container are crucial for safety and compliance.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[3][4]
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," if applicable based on institutional guidelines)
-
The date of waste accumulation
-
Final Disposal
The ultimate disposal must be conducted in compliance with all regulations.
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3]
-
Arrange Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 6-Azaspiro[3.4]octan-5-one
This guide provides crucial safety and logistical information for the handling and disposal of 6-Azaspiro[3.4]octan-5-one, tailored for researchers, scientists, and professionals in drug development. The following protocols are designed to ensure a safe laboratory environment and operational integrity.
Chemical Identifier and Hazard Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1193-30-2 |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| Physical State | Solid |
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Personal Protective Equipment (PPE)
A thorough risk assessment is essential before handling this compound. The following table summarizes the recommended PPE to mitigate risks of eye contact, skin contact, and inhalation.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield. | Provides protection against splashes and airborne particles. A face shield should be used when there is a significant risk of splashing. |
| Hand Protection | Double-layered disposable nitrile gloves. | Offers protection against incidental skin contact. Gloves should be changed immediately if contaminated, followed by thorough hand washing. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects clothing and skin from spills and contamination. |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher). | Necessary if the compound is handled in a way that generates dust or aerosols, or if working outside of a certified chemical fume hood. |
Experimental Protocols: Safe Handling Procedure
Adherence to a strict operational workflow is paramount to ensure safety.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Put on all required PPE as detailed in the table above.
-
Prepare the designated workspace within a certified chemical fume hood to minimize inhalation exposure.
-
-
Handling:
-
When weighing the solid compound, use a balance inside a ventilated enclosure or a fume hood to prevent the dispersion of dust.
-
Carefully transfer the weighed compound to the reaction vessel, avoiding any spills.
-
-
Post-Handling Cleanup:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including gloves and any disposable labware, in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Consult a physician if irritation persists. |
| Eye Contact | Rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Spill and Disposal Plans
A clear plan for managing spills and disposing of waste is critical for laboratory safety.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully sweep or scoop the material to prevent it from becoming airborne.
-
Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including surplus chemical, contaminated labware, and cleaning materials, must be collected in a designated and properly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending disposal.
-
Final Disposal: The recommended method for disposal is to offer the surplus and non-recyclable solutions to a licensed disposal company for chemical incineration. Do not dispose of this chemical down the drain or in regular trash.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
